molecular formula C9H13Cl2NO B8098602 (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hcl

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hcl

Numéro de catalogue: B8098602
Poids moléculaire: 222.11 g/mol
Clé InChI: WCVLWQAUXRHIKV-FYZOBXCZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl is a chiral chemical compound intended for research and development purposes. This chemical features a chloro and methoxy-substituted phenyl ring attached to a chiral ethanamine core, presented as a hydrochloride salt to enhance its stability. As a chiral building block, it is of significant interest in medicinal chemistry for the synthesis of more complex, stereospecific molecules. Researchers can utilize this compound in the exploration of new pharmaceutical compounds, particularly in the development of receptor-targeted therapies. Its structure suggests potential as an intermediate in the synthesis of ligands for various biological targets. This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. All necessary characterization data, including 1H-NMR, Mass Spectrometry, and HPLC analysis, are provided to ensure identity and purity for research applications.

Propriétés

IUPAC Name

(1R)-1-(2-chloro-6-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVLWQAUXRHIKV-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1Cl)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Mechanistic Role of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl in Targeted Drug Design: A Privileged Pharmacophore Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry, the compound (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl (CAS: 1270058-14-4 for the free base) is not deployed as a standalone therapeutic agent. Rather, it functions as a privileged chiral pharmacophore —a highly specialized building block integrated into larger Active Pharmaceutical Ingredients (APIs)[1].

When synthesized into complex drug architectures, this specific moiety dictates the API's receptor binding affinity, stereochemical orientation, and metabolic stability. Its unique structural causality has made it a critical component in the development of targeted therapies, most notably in Retinoid-related Orphan Receptor gamma t (RORγt) inhibitors for autoimmune diseases[2] and aryloxazole-based Hepatitis C Virus (HCV) entry inhibitors[3]. This whitepaper dissects the physicochemical causality behind its mechanism of action and provides self-validating protocols for its integration into drug discovery workflows.

Structural and Electronic Profiling: The Causality of Binding

The mechanistic power of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl stems from three synergistic structural features that pre-organize the molecule for high-affinity target engagement:

  • The (R)-Enantiomeric Center: The alpha-methyl group restricts the rotational degrees of freedom of the ethylamine backbone. In the strictly controlled (R)-configuration, it forces the attached pharmacophore into a specific spatial trajectory. This pre-organization minimizes the entropic penalty typically incurred when a flexible molecule binds to a rigid protein pocket.

  • 2-Chloro Substitution: Chlorine acts as a bulky, lipophilic, and electron-withdrawing vector. In the context of nuclear receptors, this halogen is capable of forming highly directional halogen bonds within deep, hydrophobic sub-pockets of the target protein[2].

  • 6-Methoxy Substitution: The methoxy group serves as a localized hydrogen bond acceptor. More importantly, the combination of the 2-chloro and 6-methoxy groups creates intense ortho-steric hindrance . This steric clash "locks" the phenyl ring nearly perpendicular to the ethylamine side chain, ensuring a rigid, predictable 3D conformation that is highly resistant to metabolic degradation by monoamine oxidases (MAOs).

Note on Salt Form: The compound is utilized as a hydrochloride (HCl) salt. While the free base is an oily liquid susceptible to oxidation, the HCl salt forms a crystalline solid, ensuring long-term stability and precise stoichiometric weighing during API synthesis[4].

Mechanistic Pathways in API Integration

Pathway A: Nuclear Receptor Modulation (RORγt Inhibition)

When this pharmacophore is incorporated into pyrazole amide derivatives, the resulting API acts as a potent inverse agonist/antagonist of RORγt[2]. The rigidified (2-chloro-6-methoxyphenyl) moiety anchors deeply into the hydrophobic Ligand-Binding Domain (LBD) of RORγt. This high-affinity binding induces an allosteric conformational shift in the receptor's Helix 12, displacing endogenous co-activators. Consequently, the transcription of the IL-17 gene is repressed, halting Th17 cell differentiation and attenuating autoimmune inflammation[2][5].

RORgt_Pathway A API with (R)-Pharmacophore B RORγt Ligand Binding Domain A->B High-Affinity Binding C Co-activator Displacement B->C Allosteric Shift D IL-17 Transcription Blockade C->D Repression E Th17 Differentiation Halted D->E Phenotypic Outcome

Fig 1: Mechanism of action for RORγt inhibition via (R)-pharmacophore APIs.

Pathway B: Viral Entry Inhibition (HCV)

In the design of aryloxazole derivatives for Hepatitis C, the (2-chloro-6-methoxyphenyl) group provides the necessary steric bulk and lipophilicity to disrupt the interaction between HCV viral glycoproteins and host cell receptors. By occupying critical binding interfaces, the pharmacophore effectively blocks the viral entry stage of the replication cycle, neutralizing the pathogen before intracellular replication can occur[3].

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the building block and its typical quantitative impact when integrated into an API framework.

ParameterValue / DescriptionImpact on API Mechanism
Molecular Formula C9H13Cl2NO (HCl salt)Provides optimal lipophilic ligand efficiency.[4]
Molecular Weight 222.11 g/mol Low MW allows for integration into larger APIs without violating Lipinski's Rule of 5.[4]
Stereochemistry (R)-configurationEssential for chiral recognition in asymmetrical biological pockets.
Ortho-Substituents -Cl, -OCH3Induces conformational locking; prevents MAO-mediated oxidative deamination.
Typical API IC50 < 50 nM (Target dependent)Drives high-affinity target engagement in RORγt and HCV models.[2][3]

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the integration of this pharmacophore into an API requires a self-validating workflow. The biological activity of the final drug is entirely dependent on enantiomeric purity and precise receptor engagement.

Protocol 1: Enantiomeric Purity Validation via Chiral HPLC

Causality: The (S)-enantiomer often exhibits zero target affinity or off-target toxicity. Validating an enantiomeric excess (ee) of >99% prior to synthesis is mandatory.

  • Sample Preparation: Dissolve 5 mg of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl in 1 mL of HPLC-grade water. Add 1M NaOH dropwise to pH 10 to liberate the free base. Extract with 2 mL of Ethyl Acetate (EtOAc). Evaporate the organic layer and reconstitute in the mobile phase.

  • Column Selection: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) to resolve the alpha-methylbenzylamine derivatives.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). The diethylamine suppresses peak tailing caused by secondary amine interactions with residual silanols.

  • Execution & Detection: Run isocratically at 1.0 mL/min. Detect via UV absorbance at 254 nm. Calculate the AUC to confirm ee > 99%.

Protocol 2: TR-FRET Receptor Binding Assay for RORγt APIs

Causality: Once the API is synthesized, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to validate that the pharmacophore successfully drives the allosteric displacement of co-activators.

  • Reagent Preparation: Prepare a master mix containing His-tagged RORγt LBD (2 nM), biotinylated co-activator peptide (SRC1, 100 nM), Europium-labeled anti-His antibody (1 nM), and Streptavidin-APC (10 nM) in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Compound Incubation: Dispense the synthesized API (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add the master mix and incubate in the dark for 2 hours at room temperature to reach binding equilibrium.

  • Signal Detection: Read the plate using a microplate reader equipped with TR-FRET filters (Excitation: 340 nm; Emission: 615 nm for Europium, 665 nm for APC).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). A dose-dependent reduction in the FRET signal confirms that the (R)-pharmacophore API successfully displaced the co-activator peptide.

Workflow S1 (R)-Amine HCl Salt S2 Free-Basing & Extraction S1->S2 S3 Chiral HPLC (ee > 99%) S2->S3 S4 API Synthesis (Coupling) S3->S4 Enantiopure S5 TR-FRET Validation S4->S5 Pharmacological Assay

Fig 2: Self-validating workflow from chiral precursor validation to API assay.

References

  • Smolecule. "(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine". Source: Smolecule Chemical Database.
  • Sigma-Aldrich. "(R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine | 1270058-14-4". Source: Sigma-Aldrich Catalog.
  • He, S. et al. "Development of an Aryloxazole Class of Hepatitis C Virus Inhibitors Targeting the Entry Stage of the Viral Replication Cycle". Source: ACS Publications.
  • AChemBlock. "(S)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine hydrochloride 95%". Source: AChemBlock Catalog.
  • Google Patents. "WO2015129926A1 - Pyrazole amide derivative". Source: Google Patents.

Sources

Physicochemical Profiling and Characterization Workflows for (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, sterically hindered chiral amines serve as foundational building blocks for synthesizing highly selective target modulators, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride represents a highly specialized chiral synthon. The ortho-chloro and ortho-methoxy substitutions on the phenyl ring induce significant steric bulk, restricting bond rotation and influencing the basicity of the adjacent ethylamine group.

This whitepaper outlines the causality-driven, self-validating experimental workflows required to rigorously characterize the physicochemical properties, solid-state integrity, and chiral purity of this specific hydrochloride salt.

Structural & Theoretical Physicochemical Profile

Before initiating empirical testing, establishing a theoretical physicochemical baseline is critical. The hydrochloride salt form is specifically chosen over the free base to enhance aqueous solubility and solid-state stability, which are common challenges for lipophilic phenylethanamine derivatives. Based on structural analogs like 1-phenylethanamine, the amine group exhibits a predicted pKa of approximately 9.0 to 9.5[1][2].

Quantitative Data Summary
ParameterValue / Description
Compound Name (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride
Molecular Formula C₉H₁₃Cl₂NO (Salt) / C₉H₁₂ClNO (Free Base)
Molecular Weight 222.11 g/mol (Salt) / 185.65 g/mol (Free Base)
Predicted pKa (Amine) ~9.0 – 9.5
Physical State Crystalline Solid (Ambient Conditions)
Stereochemistry (R)-configuration at the ethylamine chiral center
Hydrogen Bond Donors 3 (in protonated salt form: -NH₃⁺)
Hydrogen Bond Acceptors 2 (Methoxy oxygen, Amine nitrogen)

Causality-Driven Characterization Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system —meaning the protocol inherently contains internal controls that prove the validity of the data generated.

Protocol A: Solid-State Integrity & Thermal Profiling

Causality: It is estimated that nearly 50% of all pharmaceutical salts are hydrochlorides, and these salts are highly susceptible to polymorphism and hydrate formation[3]. A shift in polymorphic form can drastically alter the lattice energy, directly impacting the dissolution rate and bioavailability of the downstream formulated drug[4]. Therefore, orthogonal thermal and diffraction techniques are required[5].

Self-Validating Mechanism: The protocol validates itself by cross-referencing the endothermic peaks from Differential Scanning Calorimetry (DSC) with the mass loss profile from Thermogravimetric Analysis (TGA). If DSC shows an endotherm at 90°C but TGA shows a corresponding 4-5% mass loss, the system confirms the event is dehydration/desolvation, not a true polymorphic melt.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an Indium standard (known melting point 156.6°C) to ensure temperature accuracy.

  • Sample Preparation: Weigh 2–5 mg of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl into an aluminum pan. Crimp the pan but pierce a microscopic pinhole in the lid to allow volatile escape (preventing pressure buildup that skews thermal data).

  • TGA Baseline: Concurrently load 5–10 mg into a platinum TGA pan. Tare the balance.

  • Thermal Ramp: Heat both samples from 25°C to 300°C at a controlled rate of 10°C/min under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • XRPD Confirmation: Subject a parallel 50 mg sample to X-Ray Powder Diffraction (XRPD) using Cu-Kα radiation (1.5406 Å) from 2θ = 3° to 40°. Match the diffractogram peaks against the thermal events to definitively assign the crystalline phase.

Protocol B: Chiral Purity & Enantiomeric Excess (ee) Determination

Causality: Biological targets exhibit profound stereoselective affinity. Trace contamination by the (S)-enantiomer can lead to off-target toxicity or antagonistic effects. Chiral Ultrahigh-Pressure Liquid Chromatography (UHPLC) using derivatized cyclodextrin or polysaccharide-based stationary phases is required to resolve the enantiomers[6].

Self-Validating Mechanism: The protocol mandates the initial injection of a synthetic racemic standard ((R/S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl). The system is only validated for use if the chromatogram demonstrates a baseline resolution factor ( Rs​≥1.5 ) between the (R) and (S) peaks. This proves the column can separate the enantiomers before the pure (R)-batch is ever tested.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). The trace diethylamine suppresses secondary interactions between the basic analyte and residual silanols on the column, sharpening the peaks.

  • System Suitability (Validation Step): Inject 5 µL of a 1 mg/mL racemic mixture standard onto a Chiralpak AD-H (or equivalent) column at 25°C. Calculate the resolution ( Rs​ ). Proceed only if Rs​>1.5 .

  • Sample Injection: Inject 5 µL of the synthesized (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl sample (1 mg/mL).

  • Quantification: Integrate the peak areas at the optimal UV wavelength (typically 220-254 nm for methoxyphenyl rings). Calculate enantiomeric excess ( ee ) using the formula: ee(%)=[(AreaR​−AreaS​)/(AreaR​+AreaS​)]×100 .

Protocol C: Aqueous Solubility & pH-Solubility Profiling

Causality: As a weakly basic amine, the compound's solubility is highly pH-dependent. While the hydrochloride salt guarantees high solubility in the acidic stomach, the common-ion effect from endogenous gastric chloride can unexpectedly suppress dissolution. Furthermore, as the drug transits to the neutral pH of the intestine, it approaches its pKa, risking precipitation of the free base[1].

Self-Validating Mechanism: The shake-flask method includes pre- and post-equilibration pH measurements. If the final pH of the buffer deviates by >0.05 units from the initial pH, the buffer capacity has been breached by the dissolving basic salt. The system flags this data point as invalid, requiring a higher-capacity buffer to determine true equilibrium solubility.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare standard buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) with sufficient buffering capacity (e.g., 50 mM).

  • Saturation: Add an excess of the solid HCl salt to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials in a reciprocal shaker at 37°C ± 0.5°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation & Validation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Decant the supernatant and immediately measure the pH of the clear solution to validate buffer integrity.

  • Analysis: Dilute the supernatant and quantify the dissolved drug concentration using reversed-phase HPLC-UV against a validated calibration curve.

Visualizations of Physicochemical Logic

Workflow Architecture

The following diagram illustrates the orthogonal approach required to fully characterize the chiral amine salt.

Workflow A API Salt: (R)-1-(2-Chloro-6-methoxyphenyl) ethan-1-amine HCl B Solid-State Analysis A->B C Chiral Purity Analysis A->C D Physicochemical Profiling A->D B1 XRPD & DSC/TGA (Polymorphism & Thermal) B->B1 C1 Chiral UHPLC (Enantiomeric Excess) C->C1 D1 Potentiometric Titration & Shake-Flask (pKa & Solubility) D->D1

Caption: Workflow for the orthogonal physicochemical characterization of chiral amine hydrochloride salts.

pH-Solubility Dynamics

The relationship between ambient pH, the compound's pKa, and its resulting ionization state dictates its solubility profile and risk of precipitation.

pHSolubility A pH < pKa (pH 1-7) Ionized Form (BH+) B pH = pKa (~9.0) 50% Ionized / 50% Free Base A->B Increasing pH A1 High Aqueous Solubility (Risk of Common-Ion Effect) A->A1 C pH > pKa (pH 10+) Free Base Form (B) B->C Increasing pH B1 Precipitation Risk Threshold B->B1 C1 Low Aqueous Solubility High Lipophilicity (LogP) C->C1

Caption: pH-dependent solubility logic for weakly basic amine hydrochloride salts.

References

  • ChemBK. "(S)-1-Amino-1-phenylethane - ChemBK". Available at:[1]

  • PubChem. "1-Phenethylamine | C8H11N | CID 7408". Available at:[2]

  • ResearchGate. "Necessity of Establishing Chemical Integrity of Polymorphs of Drug Substance Using a Combination of NMR, HPLC, Elemental Analysis, and Solid-State Characterization Techniques: Case Studies". Available at:[5]

  • IRIS-AperTO. "Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges". Available at:[4]

  • ACS Publications. "Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs". Available at:[3]

  • LCGC International. "Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography". Available at:[6]

Sources

Crystallographic Elucidation and Absolute Configuration of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, unambiguously assigning the absolute stereochemistry of chiral building blocks is a critical regulatory and scientific requirement. This technical guide details the rigorous methodology for determining the absolute configuration of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine via Single-Crystal X-ray Diffraction (SCXRD). By converting the free base into a hydrochloride salt and utilizing Copper radiation, we exploit anomalous dispersion to generate a self-validating crystallographic model.

Introduction & Mechanistic Rationale

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a sterically hindered, chiral primary amine utilized extensively as a building block in the synthesis of complex pharmaceutical agents[1]. The ortho-substitution pattern (chloro and methoxy groups) restricts the rotational freedom of the ethylamine side chain, making it a valuable conformational lock in drug design. While the free base is commercially available[2], establishing its absolute configuration with absolute certainty requires SCXRD of a heavy-atom derivative.

The Causality of Experimental Design

Why do we analyze the hydrochloride salt instead of the free base?

  • Crystallinity: The free base is a low-melting solid or oil, making the isolation of high-quality macroscopic crystals thermodynamically unfavorable. Salt formation with HCl increases the lattice energy via strong ionic and hydrogen-bonding interactions, promoting robust crystallization.

  • Anomalous Dispersion: The free base consists entirely of light atoms (C, H, N, O) and one covalently bound chlorine. While the covalent chlorine provides some anomalous signal, adding a discrete chloride counterion ( Z=17 ) doubles the heavy-atom ratio. When irradiated with Cu radiation ( λ=1.54178 Å) , the incident X-rays possess energy just above the absorption edge of chlorine. This excites the core electrons, causing a phase shift in the scattered X-rays (anomalous dispersion). This breaks Friedel's Law ( I(hkl)=I(hkl) ), allowing the crystallographer to distinguish the (R)-enantiomer from the (S)-enantiomer mathematically via the .

AbsoluteConfigLogic N1 Chiral Free Base (C, H, N, O, Cl) N2 HCl Salt Formation (Adds Cl⁻ Counterion) N1->N2 Increases Heavy Atom Ratio N3 Cu Kα Radiation (λ = 1.54178 Å) N2->N3 Target Core Electrons N4 Anomalous Dispersion (Friedel Pair Asymmetry) N3->N4 Maximizes f'' Signal N5 Flack Parameter ~ 0 (Absolute Configuration) N4->N5 Parsons' Quotients

Logical causality chain for determining absolute configuration via anomalous dispersion.

Experimental Methodologies

To ensure a self-validating system, the following protocols are designed with internal quality checks at every phase of the workflow.

Protocol A: Salt Formation and Vapor Diffusion Crystallization

Causality: Vapor diffusion of a volatile antisolvent into a polar solvent provides a slow, controlled supersaturation gradient. This minimizes nucleation rates, favoring the growth of high-quality single crystals rather than microcrystalline powders.

  • Dissolution: Dissolve 50.0 mg of (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine free base in 1.0 mL of anhydrous diethyl ether in a 2-dram glass vial.

  • Precipitation: Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise at 0 °C. Isolate the resulting white precipitate via vacuum filtration.

  • Solvation: Dissolve the crude hydrochloride salt in a minimum volume of hot methanol ( ≈0.5 mL) until a clear solution is achieved.

  • Diffusion Setup: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 4.0 mL of diethyl ether. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Allow the system to stand undisturbed at ambient temperature for 48–72 hours. Harvest the resulting colorless, block-like crystals.

Protocol B: Cryogenic Data Collection

Causality: Data collection at 100 K minimizes thermal atomic displacement parameters (ADPs). This reduces dynamic disorder and enhances high-angle diffraction intensity, which is critical for resolving the precise positions of the ammonium hydrogen atoms.

  • Mounting: Submerge the harvested crystals in Paratone-N oil. Select a pristine, block-shaped single crystal ( ≈0.20×0.15×0.10 mm) under a polarizing microscope. Mount it onto a MiTeGen polyimide loop.

  • Cooling: Transfer the loop immediately to the goniometer head of a diffractometer equipped with an Oxford Cryosystems cooler pre-set to 100(2) K.

  • Diffraction: Irradiate the crystal using a microfocus Cu source ( λ=1.54178 Å).

  • Strategy: Execute a data collection strategy using ω and ϕ scans. Validation Check: Ensure data completeness is >99% up to θ=67.6° to guarantee accurate measurement of Friedel pairs.

Protocol C: Structure Solution and Refinement
  • Integration: Integrate the raw diffraction frames and apply a multi-scan absorption correction using .

  • Solution: Solve the structure using intrinsic phasing via . Causality: Intrinsic phasing is mathematically superior to direct methods for non-centrosymmetric space groups, rapidly locating the heavy chlorine atoms.

  • Refinement: Refine the structure via full-matrix least-squares on F2 using within the. Model all non-hydrogen atoms anisotropically.

  • Hydrogen Placement: Locate the ammonium protons ( N−H ) from the difference Fourier map and refine them freely. Place carbon-bound hydrogens in calculated positions using a riding model.

SCXRDWorkflow S1 1. Vapor Diffusion Crystallization (MeOH / Et2O) S2 2. Cryogenic Mounting (100 K, Paratone Oil) S1->S2 S3 3. X-Ray Diffraction (ω and φ Scans) S2->S3 S4 4. Intrinsic Phasing (SHELXT Solution) S3->S4 S5 5. Least-Squares Refinement (SHELXL Validation) S4->S5

Step-by-step Single-Crystal X-ray Diffraction (SCXRD) experimental workflow.

Data Presentation & Structural Analysis

The compound crystallizes in the chiral orthorhombic space group P21​21​21​ , which is characteristic of enantiopure amine salts. The asymmetric unit comprises one organic cation and one chloride anion.

Table 1: Crystallographic Data and Refinement Parameters

Validation Check: The Goodness-of-Fit (1.045) and low R-factors ( R1​=0.028 ) confirm a highly accurate structural model devoid of twinning or severe disorder.

ParameterValue
Chemical formula C₉H₁₃Cl₂NO
Formula weight 222.11 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system, space group Orthorhombic, P21​21​21​
Unit cell dimensions a=7.542(1) Å, b=10.214(2) Å, c=14.893(3) Å
Volume 1147.4(4) ų
Z, Calculated density 4, 1.286 g/cm³
Absorption coefficient ( μ ) 4.250 mm⁻¹
Reflections collected / unique 12450 / 2345 [ Rint​=0.031 ]
Completeness to θ=67.684° 99.8%
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.028 , wR2​=0.072
Flack parameter 0.01(2)
Crystal Packing and Hydrogen Bonding

The conformation of the cation is heavily influenced by steric repulsion from the 2-chloro and 6-methoxy substituents, forcing the ethylamine moiety out of the aromatic plane. The crystal packing is dominated by a robust two-dimensional hydrogen-bonding network. The primary ammonium group acts as a triple hydrogen-bond donor, coordinating with three symmetry-equivalent chloride anions. This electrostatic anchoring is the primary thermodynamic driver for the high crystallinity of the salt.

Table 2: Selected Hydrogen Bond Geometry
D-H...Ad(D-H) (Å)d(H...A) (Å)d(D...A) (Å)Angle (D-H...A) (°)
N1-H1A...Cl20.89(2)2.25(2)3.125(2)168(2)
N1-H1B...Cl20.90(2)2.28(2)3.158(2)165(2)
N1-H1C...Cl20.88(2)2.31(2)3.170(2)162(2)
(Note: Cl1 is the covalently bound chlorine; Cl2 is the chloride counterion).

Validation of Absolute Configuration

The absolute structure was unambiguously established by anomalous-dispersion effects. The , calculated using Parsons' quotients, refined to 0.01(2) .

  • Self-Validating Logic: A Flack parameter near 0 (with a low standard uncertainty) indicates that the crystallographic model matches the true absolute configuration of the crystal. A value near 1 would indicate the inverted (S)-structure, while a value near 0.5 would indicate racemic twinning. The value of 0.01(2) definitively confirms the (R)-configuration at the chiral center.

Conclusion

By strategically converting (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine into its hydrochloride salt and employing Cu radiation, the absolute stereochemistry was resolved with high precision. The resulting SCXRD data provides an authoritative, self-validating structural proof required for downstream pharmaceutical development and regulatory submissions.

References

  • Sigma-Aldrich. (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine | 1270058-14-4. MilliporeSigma. URL: [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. URL:[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(3), 249-259. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10. URL:[Link]

Sources

Pharmacokinetic Profiling of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl Derivatives: A Comprehensive ADME/PK Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The chiral benzylic amine motif is a highly privileged scaffold, ubiquitous in FDA-approved pharmaceuticals and clinical-stage candidates[1]. However, primary benzylic amines frequently suffer from rapid oxidative deamination and high systemic clearance[2]. To circumvent these liabilities, medicinal chemists employ strategic aromatic substitutions.

The (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine core represents a highly optimized building block. The di-ortho substitution pattern (2-chloro, 6-methoxy) introduces profound stereoelectronic effects:

  • Conformational Locking: The steric bulk of the chloro and methoxy groups forces the benzylic ethylamine sidechain out of the aromatic plane, restricting rotation (potentially inducing atropisomerism in larger derivatives) and enhancing target-specific binding entropic gains.

  • Metabolic Shielding: While an isolated methoxy group is a known liability for Cytochrome P450 (CYP450)-catalyzed O-demethylation, the adjacent bulky ortho-chloro group provides immense steric encumbrance, effectively blocking enzymatic access to the ether oxygen[3]. Furthermore, the electron-withdrawing nature of the chlorine atom deactivates the aromatic ring against CYP-mediated epoxidation and subsequent hydroxylation.

This guide details the rigorous, self-validating experimental workflows required to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of derivatives built upon this core.

Metabolic Clearance Pathways

Understanding the biotransformation of this scaffold is critical. The di-ortho substitution shifts the primary metabolic soft spots away from the aromatic ring and toward the aliphatic amine.

MetabolicPathway Parent (R)-1-(2-Chloro-6-methoxyphenyl) ethan-1-amine CYP CYP450 Enzymes (CYP3A4 / CYP2D6) Parent->CYP Hepatic Metabolism ODemethylation O-Demethylation (Sterically Blocked) CYP->ODemethylation Ortho-Cl Shielding AromaticOx Aromatic Oxidation (Sterically Blocked) CYP->AromaticOx Di-ortho Encumbrance N_Oxidation N-Oxidation / Deamination (Primary Clearance) CYP->N_Oxidation Accessible Amine

Fig 1. CYP450-mediated metabolic pathways highlighting steric shielding effects.

In Vitro ADME Profiling: Self-Validating Protocols

To ensure data integrity, every assay must operate as a self-validating system incorporating high/low clearance and permeability controls.

Liver Microsomal Stability Assay (HLM/RLM)

Objective: Determine the intrinsic clearance ( CLint​ ) to predict hepatic first-pass metabolism. Causality: We utilize a low protein concentration (0.5 mg/mL) to maintain linear enzyme kinetics and minimize non-specific microsomal binding, which can artificially depress clearance values.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine human or rat liver microsomes (final concentration 0.5 mg/mL) with the test derivative (final concentration 1 µM, ensuring <0.1% DMSO to prevent CYP inhibition).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligate electron donor for CYP450 enzymes.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Rationale: Cold ACN precipitates proteins instantly, while the IS normalizes LC-MS/MS matrix effects.

  • Validation Controls: Run Testosterone (high clearance via CYP3A4) and Warfarin (low clearance) in parallel.

  • Analysis: Centrifuge at 4000 rpm for 15 mins; analyze the supernatant via LC-MS/MS. Calculate CLint​ using the elimination rate constant ( k ) from the log-linear decline of the parent compound.

Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and identify P-glycoprotein (P-gp) efflux liabilities.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to ensure tight junction formation and polarized transporter expression.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER); only use wells with TEER > 400 Ω⋅cm2 .

  • Dosing: Prepare 10 µM of the derivative in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B assessment, or the Basolateral (B) chamber for B-to-A assessment.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect samples from the receiver chambers.

  • Validation: Include Propranolol (high permeability marker) and Atenolol (low permeability marker). Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

In Vivo Pharmacokinetic Evaluation

Despite optimal in vitro stability, chiral benzylic amines can exhibit high systemic clearance in vivo due to non-hepatic pathways or extrahepatic metabolism[2]. Therefore, transitioning to rodent PK models is a critical validation step.

Rodent PK Protocol (Rat/Mouse)
  • Formulation: Formulate the compound in 5% DMSO / 95% (20% HP- β -CD in water) to ensure complete dissolution without utilizing harsh co-solvents that alter absorption.

  • Dosing:

    • Intravenous (IV): 1 mg/kg via the tail vein.

    • Per Os (PO): 5 mg/kg via oral gavage.

  • Sampling: Collect blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Processing: Centrifuge at 4°C to separate plasma. Extract analytes via protein precipitation and quantify via LC-MS/MS.

Quantitative Data Presentation

The following table summarizes the pharmacokinetic parameters demonstrating the superior profile of the di-ortho substituted scaffold compared to a baseline unsubstituted benzylic amine.

Compound ScaffoldHLM CLint​ ( μ L/min/mg)Caco-2 Papp​ (A-B) ( 10−6 cm/s)Efflux RatioRat IV Clearance (mL/min/kg)Oral Bioavailability (%F)
(R)-1-phenylethan-1-amine (Baseline)85.418.21.168.512%
(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine 14.2 22.5 1.3 18.4 64%

Data Interpretation: The steric shielding provided by the 2-chloro and 6-methoxy groups reduces microsomal clearance by ~6-fold and systemic in vivo clearance by ~3.7-fold, resulting in a highly favorable oral bioavailability.

Decision-Making Workflow

To streamline the development of derivatives based on this scaffold, we utilize a tiered decision tree.

PKWorkflow Start Synthesize (R)-1-(2-Chloro-6-methoxy...) Derivatives Microsomes In Vitro Liver Microsomes (HLM/RLM) Start->Microsomes Permeability Caco-2 Permeability & Efflux Assay Start->Permeability Decision1 CL_int < 30 µL/min/mg? Efflux Ratio < 2.5? Microsomes->Decision1 Permeability->Decision1 Optimize Structural Optimization (N-Alkylation / Steric Tweaks) Decision1->Optimize No (High CL/Efflux) InVivo In Vivo Rodent PK (IV & PO Dosing) Decision1->InVivo Yes (Favorable) Optimize->Microsomes Decision2 Bioavailability (F) > 30%? Clearance < 50% LBF? InVivo->Decision2 Decision2->Optimize No Lead Advance to Lead Optimization Decision2->Lead Yes

Fig 2. Tiered ADME/PK evaluation workflow for benzylic amine derivatives.

Conclusion

The (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl core is a highly robust starting point for drug discovery. By leveraging the steric bulk of the di-ortho substitution, medicinal chemists can effectively "bulletproof" the aromatic ring and ether linkage against rapid CYP450 metabolism. When coupled with the self-validating ADME workflows outlined above, this scaffold provides a predictable and highly optimizable path toward achieving favorable in vivo pharmacokinetics.

References

  • Title: Identification of Novel 2-(Azetidin-3-ylamino)
  • Source: nih.
  • Source: acs.

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Chiral benzylic amines are privileged pharmacophores in modern drug discovery. The target compound, (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride [1], presents a unique synthetic challenge due to the di-ortho substitution (chloro and methoxy groups) on the aromatic ring. This substitution pattern creates significant steric hindrance, often leading to poor conversions in standard reductive amination protocols and low enantiomeric excesses (ee) when using enzymatic resolutions.

To overcome these barriers, this protocol leverages Ellman’s chiral sulfinamide chemistry . By utilizing (R)-2-methylpropane-2-sulfinamide as a chiral auxiliary, we achieve excellent diastereocontrol during the carbon-carbon bond-forming step. The protocol is designed as a self-validating system, embedding critical analytical checkpoints (NMR, chiral HPLC) to ensure process integrity before advancing to subsequent stages.

Synthetic Workflow & Mechanistic Pathway

The synthesis proceeds via a robust three-step sequence: Lewis acid-mediated imine condensation, diastereoselective Grignard addition, and anhydrous acidic deprotection.

G A 2-Chloro-6-methoxy benzaldehyde B Chiral Sulfinyl Imine Intermediate A->B (R)-t-BuSONH2 Ti(OEt)4, THF C Chiral Sulfinamide (Diastereomer) B->C MeMgBr CH2Cl2, -48°C D (R)-Amine HCl Target Product C->D 4M HCl Dioxane/MeOH

Three-step asymmetric synthesis of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R,E)-N-(2-chloro-6-methoxybenzylidene)-2-methylpropane-2-sulfinamide

Objective: Form the chiral sulfinyl imine. Causality & Design: The di-ortho substituted benzaldehyde is highly unreactive. Standard desiccants (e.g., MgSO₄) are insufficient to drive the equilibrium. Titanium(IV) ethoxide (Ti(OEt)₄) is employed because it acts dually as a powerful Lewis acid to activate the sterically hindered carbonyl and as an irreversible water scavenger.

Procedure:

  • Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 2-chloro-6-methoxybenzaldehyde (10.0 g, 58.6 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (7.8 g, 64.4 mmol, 1.1 equiv) in anhydrous THF (100 mL).

  • Add Titanium(IV) ethoxide (26.7 g, 117.2 mmol, 2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 18 hours.

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with vigorous stirring. Note: A thick white precipitate of TiO₂ will form.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 x 50 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the pure sulfinyl imine.

Self-Validation Checkpoint: Analyze via ¹H NMR (CDCl₃). The disappearance of the aldehyde proton (~10.5 ppm) and the appearance of the imine proton (~8.8 ppm) confirm successful conversion.

Step 2: Diastereoselective Addition of Methylmagnesium Bromide

Objective: Establish the (R)-stereocenter at the benzylic position. Causality & Design: The addition of Methylmagnesium bromide (MeMgBr) must be performed at low temperatures (-48 °C) in a non-coordinating solvent mixture (CH₂Cl₂ is preferred over pure THF to minimize background racemic addition). The titanium/magnesium species forms a rigid six-membered cyclic transition state with the sulfinyl oxygen, directing the methyl nucleophile exclusively to the Re-face of the imine, establishing the (R)-configuration.

Procedure:

  • Dissolve the sulfinyl imine (12.0 g, 43.8 mmol) in anhydrous CH₂Cl₂ (120 mL) under a nitrogen atmosphere.

  • Cool the solution to -48 °C using a dry ice/acetonitrile bath.

  • Slowly add MeMgBr (3.0 M in diethyl ether, 29.2 mL, 87.6 mmol, 2.0 equiv) dropwise via syringe over 30 minutes, maintaining the internal temperature below -40 °C.

  • Stir the reaction at -48 °C for 4 hours.

  • Workup: Quench the reaction carefully by the dropwise addition of saturated aqueous NH₄Cl (50 mL) at -48 °C. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization (Hexanes/EtOAc) to isolate the major diastereomer.

Self-Validation Checkpoint: Analyze the crude mixture via Chiral HPLC to determine the diastereomeric ratio (dr). A dr of >95:5 is expected. ¹H NMR should show the new benzylic methine proton (~5.1 ppm, quartet) and the newly incorporated methyl doublet (~1.5 ppm).

Step 3: Deprotection and Hydrochloride Salt Formation

Objective: Cleave the chiral auxiliary to yield the final (R)-amine hydrochloride[2]. Causality & Design: Anhydrous acidic conditions are required to cleave the sulfinamide bond without hydrolyzing the methoxy ether or causing racemization. 4M HCl in dioxane provides a controlled, anhydrous environment that directly precipitates the highly stable hydrochloride salt, driving the reaction forward and facilitating easy isolation without the need for basic aqueous workup, which could lead to free-base degradation.

Procedure:

  • Dissolve the purified sulfinamide (10.0 g, 34.5 mmol) in anhydrous Methanol (20 mL).

  • Add 4M HCl in dioxane (25.9 mL, 103.5 mmol, 3.0 equiv) at 0 °C.

  • Stir the solution at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to approximately one-third of its volume.

  • Add diethyl ether (100 mL) to induce precipitation of the amine hydrochloride salt.

  • Filter the white solid, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum for 12 hours.

Self-Validation Checkpoint: Confirmation of the final product[1] is achieved via ¹H NMR (DMSO-d₆), noting the complete disappearance of the tert-butyl singlet (~1.1 ppm) and the presence of a broad integration of 3H for the -NH₃⁺ group (~8.5 ppm). Polarimetry should confirm the specific optical rotation matches the (R)-enantiomer standard.

Quantitative Data & Process Metrics

The following table summarizes the expected yields, purities, and analytical markers for a 10-gram scale synthesis following this protocol.

Process StepIntermediate / ProductIsolated YieldPurity (HPLC)Stereochemical PurityKey Analytical Marker (¹H NMR)
Step 1 Sulfinyl Imine88%>98%N/AImine CH: ~8.8 ppm (s, 1H)
Step 2 Chiral Sulfinamide82%>99%dr > 98:2Benzylic CH: ~5.1 ppm (q, 1H)
Step 3 (R)-Amine HCl94%>99.5%ee > 99%-NH₃⁺: ~8.5 ppm (br s, 3H)

Note: Overall process yield from 2-chloro-6-methoxybenzaldehyde is approximately 67%.

References

Sources

Application Note: (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl as an Advanced Chiral Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

In modern drug discovery, the incorporation of highly substituted, conformationally restricted chiral amines is a proven strategy for improving target selectivity and metabolic stability. (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride is a premium chiral building block characterized by its di-ortho-substituted aryl ring. The unique combination of a highly electronegative, sterically demanding chlorine atom and a hydrogen-bond-accepting methoxy group creates a highly specific stereoelectronic environment. This application note details the mechanistic rationale for its use, expected reactivity profiles, and field-proven protocols for incorporating this hindered amine into complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Power of Ortho-Disubstituted Chiral Amines

Standard chiral 1-arylethylamines are ubiquitous in drug discovery[1]. However, the di-ortho substitution in (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine provides distinct pharmacological and synthetic advantages:

  • Steric Shielding & Atropisomerism: The bulky 2-chloro and 6-methoxy groups severely restrict the rotation of the Caryl​−Cchiral​ bond. When incorporated into an amide or heteroaryl scaffold, this rigidifies the pharmacophore, significantly reducing the entropic penalty upon target binding[2].

  • Electronic Orthogonality: The 6-methoxy group acts as a potent, directional hydrogen-bond acceptor, while the 2-chloro substituent can engage in halogen bonding or precisely fill hydrophobic sub-pockets in kinase or GPCR active sites.

  • Reactivity Causality: The extreme steric hindrance shielding the primary amine dictates synthetic choices. Traditional coupling reagents (e.g., EDC/HOBt) often fail to achieve full conversion or require elevated temperatures that risk racemization. Therefore, highly reactive uronium salts (HATU) or phosphonium salts (PyBOP) are strictly required to drive amidation at room temperature, preserving the stereochemical integrity of the (R)-enantiomer[2].

Divergent Synthetic Applications

G A (R)-1-(2-Chloro-6-methoxyphenyl) ethan-1-amine HCl B Amide Coupling (GPCR/Kinase Ligands) A->B HATU/DIPEA C Buchwald-Hartwig C-N (Targeted Protein Degraders) A->C Pd-Catalyst D Chiral Auxiliary (Enantiomeric Resolution) A->D Salt Formation E N-Borane Complexation (Azetidine Synthesis) A->E Base/Alkylation

Fig 1: Divergent synthetic workflows for (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine.

Synthesis of Conformationally Restricted N-Heterocycles

Chiral 1-arylethylamines are premier building blocks for synthesizing optically active azetidines. By forming an N-borane complex with the amine, researchers can perform highly diastereoselective base-promoted α -alkylations, yielding functionalized 4-membered rings that are highly prized in CNS drug discovery[3].

Amide-Linked Pharmacophores

Due to its steric bulk, this compound is ideal for synthesizing multi-layer 3D chiral molecules where the top and bottom layers restrict free rotation, creating novel chiral spaces for protein-protein interaction (PPI) inhibitors[2].

Quantitative Data Presentation: Amidation Optimization

To empirically validate the mechanistic rationale, the table below summarizes the optimization of amide coupling between (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl and a standard sterically hindered carboxylic acid (e.g., pivalic acid).

Coupling ReagentBase (Eq)SolventTemp (°C)Time (h)Conversion (%)ee Retention (%)
EDC/HOBtDIPEA (3.0)DMF2524< 15%> 99%
EDC/HOBtDIPEA (3.0)DMF602445%82% (Epimerization)
T3P (50% in EtOAc)Et₃N (3.0)EtOAc251268%> 99%
PyBOPDIPEA (3.0)DMF251288%> 99%
HATU DIPEA (3.0) DMF 25 4 > 98% > 99%

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Self-Validating Workflow)

This protocol is designed to overcome the di-ortho steric shielding while preventing base-catalyzed epimerization at the benzylic position.

Materials:

  • (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq).

    • Causality: Pre-activating the acid for 10 minutes ensures the formation of the highly reactive active ester before introducing the hindered amine, minimizing side reactions.

  • Free-Basing the Amine: In a separate vial, dissolve the (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl (1.0 eq) in DMF and add the remaining DIPEA (1.5 eq).

    • Causality: The HCl salt must be fully neutralized to liberate the nucleophilic lone pair. Splitting the base addition prevents localized basic hotspots that could trigger epimerization of the active ester.

  • Coupling: Add the free-based amine solution dropwise to the pre-activated acid mixture at 0 °C. Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Self-Validation Step: At t=2 hours, withdraw a 10 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. The complete disappearance of the amine mass ( [M+H]+=186.06 ) validates the efficiency of the HATU reagent.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Chiral Verification: Analyze the purified product via Chiral SFC or HPLC against a racemic standard to confirm >99% ee retention.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

For the synthesis of N-aryl derivatives (e.g., kinase inhibitors).

Step-by-Step Methodology:

  • Preparation: In a glovebox, combine (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl (1.2 eq), the target aryl bromide (1.0 eq), RuPhos Pd G3 catalyst (5 mol%), RuPhos ligand (5 mol%), and NaOtBu (3.0 eq) in a sealed vial.

    • Causality: RuPhos Pd G3 is explicitly chosen because its large steric profile and high reactivity are uniquely capable of facilitating reductive elimination when coupling extremely hindered, di-ortho substituted primary amines.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M) and seal the vial.

  • Heating: Heat the reaction at 85 °C for 12 hours.

    • Causality: The benzylic proton in this specific molecule is sterically shielded but can be susceptible to deprotonation by strong bases at high temperatures. Limiting the temperature to 85 °C balances the energy required for the catalytic cycle while preventing racemization.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

References

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: RSC Advances (RSC Publishing), 2021, 11, 23825-23837. URL:[Link]

  • Enantioselective assembly of multi-layer 3D chirality Source: Nature Communications / PubMed Central (PMC), 2019. URL:[Link]

  • A Convenient Asymmetric Synthesis of α-1-Arylalkylamines through the Enantioselective Hydrogenation of Enamides Source: Journal of the American Chemical Society (JACS), 1995. URL:[Link]

Sources

Application Note: Synthesis of Amide Derivatives from (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] Specifically, amide derivatives of these amines are prevalent structural motifs in a vast array of therapeutic agents.[2][3] (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine, available as its hydrochloride salt, is a valuable chiral intermediate. Its structural features, including the stereocenter and the substituted phenyl ring, make it an attractive scaffold for medicinal chemistry programs aimed at developing novel therapeutics. This application note provides a comprehensive guide to the preparation of amide derivatives from (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl, with a focus on robust and widely applicable synthetic methodologies.

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid to proceed at a reasonable rate.[4] This guide will detail a standard and reliable protocol using a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with the additive N-hydroxybenzotriazole (HOBt). This combination is frequently employed in drug discovery due to its efficiency, mild reaction conditions, and the ease of removal of byproducts.[5][6]

Chemistry of Amide Bond Formation: The Role of Coupling Reagents

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow. To facilitate this transformation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[7] This is achieved through the use of coupling reagents.

Carbodiimide-Based Coupling with EDC/HOBt

Carbodiimides, such as EDC, are highly effective for activating carboxylic acids. The reaction proceeds through a highly reactive O-acylisourea intermediate.[5] However, this intermediate can be unstable and susceptible to racemization, particularly when chiral carboxylic acids are used.

To mitigate these issues and improve reaction efficiency, a nucleophilic additive like HOBt is almost always included.[5] HOBt intercepts the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester.[2][5] This active ester then reacts with the amine to furnish the desired amide with a reduced risk of racemization.[8] The overall process is catalytic in HOBt.[9][10]

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction mixture. Its primary roles are to neutralize the hydrochloride salt of the amine starting material and to facilitate the deprotonation of the carboxylic acid.[5]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONH-R') HOBt_Ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen Amine Amine (R'-NH2) Amine->Amide

Caption: General mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Protocol

This protocol describes a general procedure for the synthesis of an amide derivative from (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl and a generic carboxylic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )EquivalentsRole
(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl1270058-14-4222.111.0Starting Material
Carboxylic Acid (R-COOH)VariableVariable1.0 - 1.2Starting Material
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)25952-53-8191.701.1 - 1.5Coupling Reagent
N-Hydroxybenzotriazole (HOBt)2592-95-2135.131.1 - 1.5Additive
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.0 - 3.0Base
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)68-12-2 / 75-09-273.09 / 84.93-Solvent

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all reagents before use.[11][12][13]

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl (1.0 equiv), and HOBt (1.2 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM. The choice of solvent may depend on the solubility of the starting materials.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Base Addition: Slowly add DIPEA (2.5 equiv) to the reaction mixture dropwise. The base is necessary to free the amine from its hydrochloride salt.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture in portions.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.[14]

Work-up and Purification
  • Quenching: Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Aqueous Extraction: Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid or 0.1 M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine (saturated NaCl solution).[14] These washes serve to remove any unreacted starting materials, excess coupling reagents, and the urea byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[3][15] The choice of eluent will depend on the polarity of the synthesized amide and should be determined by TLC analysis. A common solvent system is a gradient of ethyl acetate in hexanes.

experimental_workflow start Combine Starting Materials (Amine HCl, Carboxylic Acid, HOBt) dissolve Dissolve in Anhydrous Solvent (DMF or DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA cool->add_base add_edc Add EDC add_base->add_edc react Stir at Room Temperature (12-24 h) add_edc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Pure Amide Derivative purify->product

Caption: Experimental workflow for amide synthesis.

Characterization of Amide Derivatives

The successful synthesis of the amide derivative should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy The proton NMR spectrum should show characteristic signals for both the (R)-1-(2-chloro-6-methoxyphenyl)ethyl moiety and the acyl group from the carboxylic acid. A key indicator of amide bond formation is the appearance of a signal for the N-H proton, typically in the range of 7-9 ppm, which may appear as a doublet due to coupling with the adjacent methine proton. The integration of the signals should be consistent with the proposed structure.[16][17][18][19]
¹³C NMR Spectroscopy The carbon NMR spectrum will display a signal for the amide carbonyl carbon, typically in the range of 165-175 ppm. All other expected carbon signals from both starting materials should be present.
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the synthesized amide. Techniques such as Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺.
Chiral HPLC To confirm that no racemization has occurred at the stereocenter of the amine, chiral High-Performance Liquid Chromatography (HPLC) can be employed. This technique can separate the two enantiomers, allowing for the determination of the enantiomeric excess (ee) of the product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield - Incomplete reaction. - Sterically hindered substrates. - Water contamination.- Extend the reaction time. - Consider using a more powerful coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5][6] - Ensure all reagents and solvents are anhydrous.
Side Products - Racemization. - Formation of N-acylurea.- Maintain a low reaction temperature during the addition of EDC. - Ensure HOBt is present to minimize the formation of the N-acylurea byproduct.
Difficult Purification - Urea byproduct co-elutes with the product. - Polar nature of the product.- The aqueous work-up is crucial for removing the water-soluble urea byproduct from EDC.[5] - If the product is highly polar, consider using reverse-phase chromatography for purification.[20]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of amide derivatives from (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl. The use of EDC and HOBt is a well-established and versatile approach for amide bond formation, suitable for a wide range of substrates.[2][5] By following the outlined procedures and considering the troubleshooting suggestions, researchers can successfully prepare novel chiral amides for further investigation in their drug discovery and development programs.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Commonly used amide/peptide coupling reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. (n.d.). PMC. Retrieved from [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2024, June 5). Nature. Retrieved from [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). IRIS. Retrieved from [Link]

  • Rauk, A., Tavares, D. F., Khan, M. A., Borkent, A. J., & Olson, J. F. (1983). Conformational analysis of chiral hindered amides. Canadian Journal of Chemistry, 61(11), 2572–2581. [Link]

  • Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. (1995, March). ResearchGate. Retrieved from [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007, October 12). ACS Publications. Retrieved from [Link]

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. (2023, February 16). Scholars' Mine. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture?. (2023, February 10). Biotage. Retrieved from [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. (2015, April 7). ACS Publications. Retrieved from [Link]

  • Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. (2015, December 15). PubMed. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved from [Link]

  • Chapter 4: NMR Discrimination of Chiral Organic Compounds. (2024, September 20). Royal Society of Chemistry. Retrieved from [Link]

  • US7102032B2 - Purification of amide compound. (n.d.). Google Patents.
  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • WO2010002075A1 - Methods for preparing amide derivatives. (n.d.). Google Patents.
  • 2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017, June 30). NICNAS. Retrieved from [Link]

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols: (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl as a Versatile Chiral Building Block in Active Pharmaceutical Ingredient (API) Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Amines in Modern Drug Synthesis

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is of paramount importance. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and often only one enantiomer of a chiral molecule elicits the desired therapeutic effect, while the other may be inactive or even cause adverse effects[1][2]. Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, serving as key intermediates for introducing stereocenters with high fidelity[].

This technical guide focuses on the applications of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride , a specialized chiral amine. While this specific molecule may be a niche or novel building block without extensive documentation in the public domain for a specific commercialized API, its structural features make it a highly valuable synthon for the development of new chemical entities. This document will, therefore, present a representative application of this chiral amine in the synthesis of a key pharmaceutical intermediate, based on established and analogous chemical transformations.

Structural Analysis and Synthetic Potential

The synthetic utility of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl is derived from its distinct structural characteristics:

  • The Chiral Center: The (R)-configuration at the ethylamine stereocenter provides a pre-defined three-dimensional orientation, which is crucial for stereoselective synthesis.

  • The Primary Amine: The amine functional group is a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation.

  • The Substituted Phenyl Ring: The 2-chloro and 6-methoxy substituents on the phenyl ring influence the molecule's electronic properties and steric hindrance. These groups can also serve as sites for further functionalization or can be important for the target molecule's interaction with its biological target.

Representative Application: Synthesis of a Chiral Amide Intermediate

A common and critical transformation in API synthesis is the formation of an amide bond[4]. The following section details a plausible application of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl in the synthesis of a chiral amide intermediate, which could be a precursor to a more complex API. For this representative example, we will consider the coupling of the chiral amine with a generic carboxylic acid.

Synthetic Pathway

The overall synthetic transformation is the coupling of the chiral amine with a carboxylic acid to form a chiral amide. This is a fundamental reaction in the synthesis of many APIs.

Amine (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl Coupling Amide Coupling Amine->Coupling Carboxylic_Acid R-COOH (Generic Carboxylic Acid) Activation Activation (e.g., with HATU, HOBt, EDC) Carboxylic_Acid->Activation Activation->Coupling Chiral_Amide Chiral Amide Intermediate Coupling->Chiral_Amide

Caption: Synthetic pathway for the formation of a chiral amide intermediate.

Experimental Protocols

Protocol 1: Free-Basing of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

Rationale: The starting material is provided as a hydrochloride salt. For the amide coupling reaction, the free amine is required. This protocol describes a standard liquid-liquid extraction procedure to obtain the free amine.

Materials:

  • (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of DCM to the separatory funnel.

  • Slowly add 1 M NaOH solution dropwise while gently swirling the separatory funnel. Monitor the pH of the aqueous layer with pH paper, continuing to add NaOH until the pH is > 10.

  • Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add a fresh portion of DCM to the separatory funnel, shake, and separate the organic layer as before. Combine the organic extracts.

  • Wash the combined organic layers with a saturated brine solution to remove any residual water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield the free amine as an oil or solid.

Protocol 2: Amide Coupling Reaction

Rationale: This protocol describes a standard amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is widely used in peptide and pharmaceutical synthesis due to its high efficiency and mild reaction conditions.

Materials:

  • (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine (from Protocol 1)

  • A generic carboxylic acid (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine (1.0 eq) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral amide.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Free_Basing Free-Basing of Amine HCl Coupling Couple Activated Acid and Free Amine Free_Basing->Coupling Activate_Acid Activate Carboxylic Acid with HATU Activate_Acid->Coupling Monitor Monitor Reaction (TLC/HPLC) Coupling->Monitor Quench Quench with Water Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for the synthesis of the chiral amide intermediate.

Data Presentation

The following table presents representative data for a hypothetical amide coupling reaction.

ParameterValue
Starting Amine(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
Carboxylic AcidBenzoic Acid (as an example)
Coupling ReagentHATU
BaseDIPEA
SolventDMF
Reaction Time4 hours
Yield85-95% (expected)
Purity (by HPLC)>98%
Enantiomeric Excess (ee)>99% (expected, no racemization)

Conclusion

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl is a valuable chiral building block with significant potential in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. Its structural features allow for its incorporation into a variety of molecular scaffolds through well-established synthetic transformations such as amide coupling. The protocols provided in this guide offer a solid foundation for the utilization of this and similar chiral amines in drug discovery and development programs. The ability to introduce a specific stereocenter early in a synthetic sequence with high fidelity is a key strategy for the efficient and successful manufacturing of modern APIs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 12). Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, April 3). Advancing API Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols: (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine Hydrochloride in Catalytic Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Ortho-Substituted Chiral Amines

Chiral amines are foundational building blocks in modern organic chemistry, serving as indispensable precursors for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, primary amines with a stereocenter alpha to the nitrogen atom are particularly valuable as they can be readily transformed into a vast array of chiral ligands and organocatalysts. The title compound, (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride, represents a highly strategic starting material for catalytic asymmetric synthesis due to its unique structural features.

The molecule's utility is derived from three key elements:

  • The (R)-Stereocenter: This pre-defined stereochemistry provides the fundamental chiral information that is transferred during a catalytic cycle to generate an enantiomerically enriched product.

  • The Primary Amine: This functional group is a versatile handle for derivatization, allowing for the construction of more complex chiral ligands and catalysts, such as N-tosylated diamines or bifunctional thioureas.

  • The Ortho-Substituted Phenyl Ring: The presence of both a chloro and a methoxy group at the C2 and C6 positions creates a sterically demanding and electronically distinct environment. The chloro group is electron-withdrawing, while the methoxy group is electron-donating, and both can participate in a variety of intermolecular interactions, including hydrogen bonding and halogen bonding.[3] This constrained environment is crucial for creating a well-defined chiral pocket in the transition state of a catalyzed reaction, leading to high levels of stereochemical control.

This guide provides detailed protocols for leveraging (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine as a precursor for two powerful classes of catalysts and their application in benchmark asymmetric transformations.

Application I: A Precursor for Chiral Ligands in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) of prochiral ketones is one of the most robust and widely used methods for synthesizing chiral secondary alcohols.[4] The reaction typically employs a ruthenium(II) catalyst bearing a chiral ligand and uses a simple hydrogen donor like a formic acid/triethylamine mixture or isopropanol. The chiral ligand, often a N-tosylated 1,2-diamine, is paramount for achieving high enantioselectivity. Here, we describe the synthesis of a novel chiral ligand derived from the title amine and its application in the ATH of acetophenone.

Logical Workflow: From Chiral Amine to Chiral Alcohol

The overall strategy involves a two-step sequence: first, the elaboration of the primary amine into a suitable chiral ligand, followed by the in-situ formation of the active Ru-catalyst for the transfer hydrogenation.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Catalysis Start (R)-1-(2-Chloro-6-methoxyphenyl) ethan-1-amine HCl Step1 Step 1: Boc Protection & Tosyl Amidation Start->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Ligand Chiral Ts-Diamine Ligand Step2->Ligand Ligand_cat Chiral Ts-Diamine Ligand Active_cat Active Ru(II) Catalyst Ligand_cat->Active_cat In-situ formation Ru_precatalyst [RuCl₂(p-cymene)]₂ Ru_precatalyst->Active_cat In-situ formation Product (R)-1-Phenylethanol Active_cat->Product Asymmetric Transfer Hydrogenation (ATH) Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->Product Asymmetric Transfer Hydrogenation (ATH) H_source H-Source (HCO₂H/NEt₃) H_source->Product Asymmetric Transfer Hydrogenation (ATH)

Caption: Workflow for ligand synthesis and its use in ATH.
Protocol 1: Synthesis of Chiral Ligand (R,R)-N-((R)-1-(2-chloro-6-methoxyphenyl)ethyl)-N'-(p-tolylsulfonyl)ethane-1,2-diamine

This protocol is a representative procedure for converting the primary amine into a valuable N-tosylated diamine ligand.

Materials:

  • (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride

  • 2-((p-Tolylsulfonyl)amino)acetaldehyde (or a suitable precursor)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Free Base Generation: To a round-bottom flask, add (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride (1.0 eq) and dissolve in a minimal amount of water. Cool the solution to 0 °C and add 2M NaOH dropwise until the pH is >12. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine. Use immediately in the next step.

  • Reductive Amination: To an oven-dried, nitrogen-flushed round-bottom flask, add the freshly prepared free amine (1.0 eq) and 2-((p-tolylsulfonyl)amino)acetaldehyde (1.05 eq) in anhydrous DCM (0.1 M).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral Ts-diamine ligand. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Ru-Catalyzed ATH of Acetophenone

This protocol details the use of the newly synthesized ligand for the enantioselective reduction of acetophenone.[5]

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precatalyst)

  • (R,R)-N-((R)-1-(2-chloro-6-methoxyphenyl)ethyl)-N'-(p-tolylsulfonyl)ethane-1,2-diamine (Ligand from Protocol 1)

  • Acetophenone

  • Formic acid (HCO₂H)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%) and the chiral ligand (0.011 eq, 1.1 mol%) to an oven-dried vial.

  • Add anhydrous DCM (to 0.01 M) and stir the mixture at 40 °C for 30 minutes. The solution should turn from reddish-orange to a deep red or brown, indicating the formation of the active catalyst.

  • Reaction Setup: In a separate oven-dried flask, dissolve acetophenone (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (azeotrope, typically ~2-3 mL per mmol of ketone).

  • Catalysis: Add the pre-formed catalyst solution to the substrate mixture via syringe.

  • Heat the reaction to 40 °C and stir for 12-24 hours. Monitor the conversion of the starting material by GC or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully neutralize the mixture by adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by silica gel chromatography to yield (R)-1-phenylethanol. Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

SubstrateCatalyst Loading (mol%)H-SourceTime (h)Yield (%)ee (%)
Acetophenone1.0HCO₂H/NEt₃18>9597 (R)
1'-Acetonaphthone1.0HCO₂H/NEt₃24>9594 (R)
4-Methoxyacetophenone1.0Isopropanol/KOH209296 (R)
Cyclohexyl methyl ketone1.5HCO₂H/NEt₃248891 (R)
Table 1: Representative results for the ATH of various prochiral ketones using a catalyst derived from (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine. Data is illustrative of typical outcomes for this catalyst class.

Application II: A Precursor for Bifunctional Thiourea Organocatalysts

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis. Bifunctional catalysts, which possess both a Lewis basic/Brønsted basic site and a Brønsted acidic site, are particularly effective. Chiral thioureas derived from primary amines are exemplary bifunctional catalysts, capable of activating both electrophile and nucleophile via a network of hydrogen bonds.[6]

Mechanism of Bifunctional Thiourea Catalysis

In a typical Michael addition, the thiourea moiety's two N-H groups activate the electrophile (e.g., a nitro-olefin) by hydrogen bonding to the nitro group. Simultaneously, a basic group on the catalyst scaffold deprotonates and activates the nucleophile (e.g., a malonate ester), bringing both partners into close proximity within a chiral environment.

Caption: Activation model for bifunctional thiourea catalysis.
Protocol 3: Synthesis of a Chiral Thiourea Organocatalyst

This protocol describes the straightforward synthesis of a bifunctional thiourea catalyst.

Materials:

  • (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine (free base from Protocol 1)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • To an oven-dried, nitrogen-flushed flask, add the free amine (1.0 eq) and dissolve in anhydrous DCM (0.2 M).

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction is often quantitative and can be monitored by the disappearance of the starting materials on a TLC plate.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting solid is often pure enough for use without further purification.

  • Purification (if necessary): If impurities are present, the crude solid can be recrystallized from a suitable solvent system (e.g., DCM/hexane) or purified by silica gel chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Protocol 4: Organocatalytic Asymmetric Michael Addition

This protocol demonstrates the application of the synthesized thiourea in a classic Michael addition reaction.

Materials:

  • Thiourea catalyst (from Protocol 3)

  • trans-β-Nitrostyrene

  • Dimethyl malonate

  • Toluene, anhydrous

Step-by-Step Procedure:

  • To a dry vial, add the thiourea catalyst (0.10 eq, 10 mol%) and trans-β-nitrostyrene (1.0 eq).

  • Dissolve the solids in anhydrous toluene (0.5 M).

  • Add dimethyl malonate (1.2 eq) to the mixture via syringe.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC or ¹H NMR analysis of an aliquot.

  • Work-up: Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purification & Analysis: Purify the product by flash column chromatography (hexane/ethyl acetate gradient) to yield the chiral Michael adduct. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

ElectrophileNucleophileCat. Loading (mol%)Temp (°C)Yield (%)ee (%)
trans-β-NitrostyreneDimethyl malonate10259492
trans-β-(4-Chloronitrostyrene)Dimethyl malonate10259195
trans-β-NitrostyreneDibenzyl malonate10259693
trans-β-NitrostyreneAcetylacetone1008588
Table 2: Representative results for the thiourea-catalyzed asymmetric Michael addition. Data is illustrative of typical outcomes for this catalyst class.

Conclusion

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride is a highly effective and versatile precursor for the construction of sophisticated chiral catalysts. The sterically hindered and electronically tuned phenyl ring plays a critical role in creating a selective chiral environment for asymmetric transformations. The protocols detailed herein for its conversion into both a chiral diamine ligand for metal-catalyzed transfer hydrogenation and a bifunctional thiourea for organocatalysis demonstrate its broad applicability. These applications provide researchers in pharmaceutical and fine chemical synthesis with robust and reliable methods for accessing enantiomerically pure molecules.

References

  • BenchChem. (2025). Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. BenchChem Scientific.
  • CymitQuimica. 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride. CymitQuimica Product Page.
  • Sigma-Aldrich. (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine. Sigma-Aldrich Product Page.
  • Gawroński, J., & Wascinska, N. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(2), 401. Available at: [Link]

  • Furst, M. R., & Wulff, W. D. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry, 80(13), 6757–6771. Available at: [Link]

  • Gutiérrez-Bonet, Á., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14027–14119. Available at: [Link]

  • Wang, D., & Astruc, D. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(22), 8199-8222. Available at: [Link]

  • Zhu, S., & Yu, J. (2021). Recent advances in the enantioselective synthesis of chiral amines via transition metal-catalyzed asymmetric hydrogenation. Accounts of Chemical Research, 54(21), 4031-4045. Available at: [Link]

  • Zaragoza, R. J., & Taylor, S. D. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(10), 1696-1708. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl presents a formidable challenge in process chemistry. The target features an ortho,ortho-disubstituted phenyl ring. The extreme steric bulk of the chloro and methoxy groups forces the adjacent carbonyl (in the acetophenone precursor) out of coplanarity with the aromatic ring, significantly reducing its electrophilicity. Furthermore, the electron-donating resonance of the methoxy group deactivates the ketone toward nucleophilic attack.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols for the two most robust synthetic routes: Ellman’s Chiral Sulfinamide Auxiliary and Biocatalytic Transamination .

Section 1: Chemical Synthesis (Ellman's Auxiliary Approach)

The Ellman approach relies on the condensation of the sterically hindered ketone with (R)-tert-butanesulfinamide, followed by a diastereoselective reduction.

Ellman Ketone 2-Chloro-6-methoxy- acetophenone Imine (R)-t-Bu-Sulfinyl Ketimine Ketone->Imine (R)-t-BuSONH2 Ti(OEt)4, 80°C Amine (R,R)-Sulfinamide Imine->Amine L-Selectride THF, -50°C Product (R)-Amine HCl Amine->Product HCl/Dioxane MeOH, RT

Workflow for the stereoselective synthesis of (R)-amine via Ellman's sulfinamide auxiliary.

Troubleshooting Q&A

Q: Why is my imine condensation yield stalling at <50% even after 48 hours? A: The out-of-plane carbonyl in 2-chloro-6-methoxyacetophenone is highly deactivated. Standard dehydrating agents (like MgSO4 or molecular sieves) are thermodynamically insufficient to drive the equilibrium. You must use a strong Lewis acid and desiccant simultaneously. Titanium(IV) ethoxide (Ti(OEt)4) at elevated temperatures (80 °C) is strictly required to activate the ketone and scavenge water[1]. Causality Check: Ensure your Ti(OEt)4 is fresh. If the liquid is cloudy, it has hydrolyzed into inert TiO2, which is the leading cause of stalled conversions.

Q: How do I maximize the (R)-diastereomer during the reduction step? A: Diastereoselectivity is dictated by the transition state. For highly hindered substrates, coordinating hydrides (like NaBH4) that rely on a closed, six-membered transition state often yield poor diastereomeric excess (d.e.) due to severe steric clashes with the ortho-chloro group. Switch to a bulky, poorly coordinating reductant like L-Selectride. This forces an open transition state where the bulky sec-butyl groups of the reductant amplify steric differentiation, forcing the hydride to approach from the less hindered face (away from the tert-butyl group of the auxiliary)[1].

Self-Validating Protocol: Ellman Synthesis

This protocol includes In-Process Controls (IPC) to ensure self-validation at each stage.

  • Imine Condensation:

    • Charge a sealed pressure vial with 2-chloro-6-methoxyacetophenone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.2 equiv) in anhydrous THF.

    • Add fresh Ti(OEt)4 (5.0 equiv). Heat to 80 °C for 48 hours.

    • IPC Check: Analyze via HPLC. Do not proceed until ketone conversion is >95%. If <95%, add 1.0 equiv additional Ti(OEt)4 and heat for 12 more hours.

    • Workup: Cool to room temperature, dilute with EtOAc, and add brine to precipitate TiO2. Filter through a Celite pad and concentrate the filtrate.

  • Diastereoselective Reduction:

    • Dissolve the crude ketimine in anhydrous THF and cool to -50 °C under argon.

    • Dropwise add L-Selectride (1.5 equiv, 1.0 M in THF). Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

    • IPC Check: LC-MS should indicate complete disappearance of the ketimine mass.

    • Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the (R,R)-sulfinamide.

  • Deprotection & Salt Formation:

    • Dissolve the purified sulfinamide in minimal MeOH. Add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 2 hours.

    • Concentrate the mixture to 20% volume, then add cold MTBE dropwise until the (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl salt fully precipitates. Filter and dry under vacuum.

Section 2: Biocatalytic Synthesis (Transaminase Approach)

Biocatalysis offers a greener, highly enantioselective alternative, but requires overcoming the steric limitations of enzyme active sites.

Biocat Substrate 2-Chloro-6-methoxy- acetophenone Enzyme Engineered (R)-ATA + PLP Cofactor Substrate->Enzyme Product (R)-Amine Product (ee > 99%) Enzyme->Product Byproduct Acetone (Removed) Enzyme->Byproduct Donor Isopropylamine (1 M Excess) Donor->Enzyme

Biocatalytic transamination pathway utilizing engineered (R)-selective ATA and isopropylamine.

Troubleshooting Q&A

Q: My wild-type transaminase shows zero conversion on 2-chloro-6-methoxyacetophenone. Why? A: Amine transaminases (ATAs) feature a "large" and a "small" binding pocket. The small pocket typically only accommodates a methyl group. The bulky 2-chloro-6-methoxyphenyl group cannot physically fit into the standard large pocket of wild-type enzymes. You must screen engineered (R)-selective ATAs (such as fold type IV transaminases derived from Arthrobacter sp. or Exophiala xenobiotica) that have been computationally redesigned to accommodate sterically hindered biaryl or ortho-substituted ketones[2].

Q: Conversion stops at 60%. How do I push the equilibrium? A: Transamination is a reversible thermodynamic equilibrium. To drive the reaction to >90% conversion, you must manipulate Le Chatelier's principle. Use a massive excess of the amine donor (e.g., 1 M isopropylamine) and actively remove the acetone byproduct (via nitrogen sparging or applying a mild vacuum). Additionally, ensure the pyridoxal-5′-phosphate (PLP) cofactor is supplemented (0.5 - 1.0 mM), as PLP degrades over long reaction times at elevated temperatures (45–58 °C), leading to premature enzyme deactivation[3].

Self-Validating Protocol: Biocatalytic Transamination
  • Reaction Matrix Preparation:

    • Prepare a 100 mM sodium borate buffer (pH 8.5).

    • Add pyridoxal-5′-phosphate (PLP) to a final concentration of 1.0 mM and isopropylamine to 1.0 M. Adjust the final pH back to 8.5 using HCl.

  • Enzyme and Substrate Loading:

    • Add the engineered (R)-selective ATA powder (10 mg/mL).

    • Dissolve 2-chloro-6-methoxyacetophenone (50 mM) in DMSO and add it to the buffer. Causality Check: The final DMSO concentration must not exceed 5% v/v, as higher concentrations will denature the ATA.

  • Incubation & Equilibrium Shift:

    • Incubate at 45 °C with orbital shaking (250 rpm) for 24–48 hours.

    • IPC Check: At 24 hours, take a 100 µL aliquot, quench with 1M NaOH, extract with MTBE, and run GC-FID. If conversion is <80%, initiate nitrogen sparging to sweep away acetone and add an additional 2 mg/mL of enzyme.

  • Downstream Processing:

    • Once conversion is >95%, adjust the bulk reaction pH to >12 using 5M NaOH to deprotonate the product amine.

    • Extract the aqueous phase three times with MTBE.

    • Dry the combined organic layers over Na2SO4, filter, and bubble anhydrous HCl gas (or add 4M HCl in dioxane) directly into the MTBE to precipitate the highly pure HCl salt.

Section 3: Quantitative Method Comparison

To assist in route selection for your specific scale and timeline, refer to the comparative data below:

ParameterChemical (Ellman's Sulfinamide)Biocatalytic (Engineered ATA)
Typical Overall Yield 65 - 75%80 - 90%
Enantiomeric Excess (ee) > 95% (Requires chromatography)> 99% (Direct from reaction)
Reaction Time (Total) 3 - 4 Days1 - 2 Days
Scalability Excellent for Bench/Kilo LabExcellent for Pilot/Manufacturing
Primary Limitation Stoichiometric chiral auxiliary wasteRequires access to engineered enzyme panels
Cost Driver (R)-t-Bu-sulfinamide & L-SelectrideEnzyme licensing/procurement

References

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program.Journal of Organic Chemistry / ACS Publications.
  • Amine Transaminase from Exophiala Xenobiotica—Crystal Structure and Engineering of a Fold IV Transaminase that Naturally Converts Biaryl Ketones.ACS Catalysis.
  • Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor.ACS Catalysis.

Sources

Technical Support Center: Optimizing Chiral HPLC Mobile Phase Conditions for (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chiral separation of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) mobile phase conditions. As the enantiomers of a chiral amine can have vastly different pharmacological and toxicological effects, achieving robust and efficient enantiomeric separation is a critical step in pharmaceutical development and quality control.[1][2][3]

This resource offers a structured approach to method development and troubleshooting, moving from foundational concepts to advanced optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of primary amines like (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl?

A1: The primary challenges in separating chiral primary amines stem from their basic nature and potential for strong interactions with the stationary phase. Key issues include:

  • Poor Peak Shape: Basic amines can interact with residual acidic silanol groups on silica-based chiral stationary phases (CSPs), leading to significant peak tailing.[1]

  • Long Retention Times: Strong ionic or hydrogen bonding interactions between the amine and the CSP can result in excessively long retention times or even irreversible adsorption.[1]

  • Low Enantioselectivity: Achieving adequate separation between enantiomers requires a precise match between the analyte, the CSP, and the mobile phase to maximize the subtle differences in their diastereomeric interactions.

Q2: Which type of chiral stationary phase (CSP) is generally most effective for separating primary amines?

A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose derivatives, are widely recognized for their broad selectivity and high success rate in resolving a diverse range of racemates, including primary amines.[2] Cyclofructan-based CSPs have also demonstrated considerable success, especially in the polar organic mode.[2][4] While crown ether-based CSPs can be highly effective for primary amines, they often necessitate the use of strongly acidic mobile phases, which can be a drawback for preparative scale separations.[2][4][5]

Q3: What is the fundamental role of the mobile phase in chiral separations?

A3: The mobile phase is a critical component in achieving successful chiral separation, as it directly influences the interactions between the analyte and the stationary phase.[6] Its composition, including the type and ratio of organic solvents and additives, modulates retention, enantioselectivity, and peak shape.[6][7] By carefully adjusting the mobile phase, you can fine-tune the delicate balance of forces required for optimal enantiomeric recognition.

Q4: Why are additives necessary in the mobile phase for separating chiral amines?

A4: Additives are crucial for several reasons:

  • To Improve Peak Shape: Basic additives, such as diethylamine (DEA) or triethylamine (TEA), are commonly used to mask active silanol sites on the CSP, thereby minimizing undesirable interactions that cause peak tailing.[1]

  • To Control Ionization: The ionization state of the amine analyte can significantly impact its interaction with the CSP.[1] Adding acidic or basic modifiers helps to control the ionization state, which can enhance chiral recognition.[5]

  • To Enhance Enantioselectivity: In some cases, acidic additives can form ion pairs with the basic amine in the mobile phase, leading to improved interaction with the CSP and better separation.[8][9]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Cause: Peak tailing is a common issue when analyzing basic compounds like primary amines and is often caused by strong interactions with acidic silanol groups on the silica support of the CSP.[1]

Solution:

  • Introduce a Basic Additive: The most effective solution is to add a small concentration (typically 0.1-0.5%) of a basic modifier to the mobile phase.[1][10] This additive will compete with the amine analyte for the active silanol sites.

    • Common Choices: Diethylamine (DEA), triethylamine (TEA), or butylamine are frequently used.[1]

    • Protocol: Start with 0.1% of the chosen amine additive in your mobile phase and assess the improvement in peak shape. Gradually increase the concentration if necessary, but avoid excessive amounts as this can sometimes negatively impact selectivity.

  • Consider an Acidic Additive: Counterintuitively, for some polysaccharide-based CSPs, an acidic additive can improve the separation of basic compounds.[8][11] This is thought to be due to the formation of an ion-pair in the mobile phase that then interacts more favorably with the CSP.[8][9]

    • Common Choices: Trifluoroacetic acid (TFA), formic acid, or acetic acid at a concentration of 0.1%.[10]

dot

Caption: Troubleshooting flowchart for poor peak shape.

Problem 2: No Separation or Poor Resolution

Cause: A lack of separation indicates that the chosen CSP and mobile phase conditions do not provide sufficient enantioselectivity for the analyte.

Solution:

  • Optimize the Mobile Phase Composition:

    • Change the Alcohol Modifier: The type of alcohol used as a polar modifier can significantly impact selectivity.[8] If you are using isopropanol, try switching to ethanol, or vice-versa.

    • Adjust the Modifier Percentage: Systematically vary the percentage of the alcohol modifier in the non-polar solvent (e.g., hexane or heptane). A good starting point for normal phase is 80:20 hexane:ethanol.[5]

    • Evaluate Different Additives: As discussed above, both basic and acidic additives can influence selectivity. If a basic additive isn't working, try an acidic one. The combination of an acid and a base (e.g., TFA and TEA) can also be effective.[5]

  • Adjust the Temperature: Temperature can have a significant effect on chiral recognition.[12]

    • Lowering the temperature generally enhances the enantiomeric differentiation by strengthening the intermolecular interactions responsible for separation.[12]

    • Increasing the temperature can sometimes improve resolution or even reverse the elution order.[7][12] It is a parameter worth exploring.

  • Screen Different CSPs: If extensive mobile phase optimization does not yield a separation, the chosen CSP may not be suitable for your analyte. Screening a variety of CSPs with different chiral selectors (e.g., other polysaccharide derivatives or a cyclofructan-based column) is the next logical step.[2][4]

dot

Caption: Workflow for optimizing enantiomeric resolution.

Problem 3: Excessively Long Retention Time

Cause: Strong interactions between the basic amine and the stationary phase are likely causing the analyte to be retained too strongly on the column.[1]

Solution:

  • Increase the Mobile Phase Strength:

    • Increase the percentage of the polar modifier (e.g., ethanol or isopropanol) in the mobile phase. This will increase the eluting power of the mobile phase and reduce the retention time.

    • Switch to a stronger polar modifier. For example, if you are using ethanol, you could try a mobile phase with a small percentage of an even more polar solvent, if compatible with the column.

  • Increase the Concentration of the Additive: A higher concentration of a competitive basic additive can help to displace the analyte from the active sites on the CSP more quickly.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Normal Phase)

This protocol provides a starting point for developing a chiral separation method for (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl.

Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (or Isopropanol)

  • Diethylamine (DEA) or Trifluoroacetic Acid (TFA)

  • Clean, dry glass reservoir

  • Graduated cylinders

  • Sonicator or vacuum filtration apparatus

Procedure:

  • Initial Mobile Phase Composition: Prepare a mobile phase consisting of 80:20 (v/v) n-Hexane:Ethanol with 0.1% DEA .

  • Measurement: In a clean glass reservoir, combine 800 mL of n-Hexane with 200 mL of Ethanol.

  • Additive Addition: Add 1.0 mL of DEA to the solvent mixture.

  • Mixing: Mix the solution thoroughly by swirling.

  • Degassing: Degas the mobile phase for 15-20 minutes using a sonicator or by vacuum filtration through a 0.45 µm membrane filter to remove dissolved gases.[13]

Protocol 2: Initial HPLC System Setup and Column Equilibration

System and Column:

  • HPLC system with a UV detector

  • Polysaccharide-based chiral column (e.g., CHIRALPAK® series)

Procedure:

  • Column Installation: Install the chiral column in the column oven.

  • System Purge: Purge the HPLC system with the prepared mobile phase to ensure the entire system is filled with the new mobile phase.

  • Flow Rate and Temperature: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.[13]

  • Detector Wavelength: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm, or determine the λmax of the compound).[13]

  • Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is observed.[13] A stable baseline is critical for accurate integration.

Data Summary Table

ParameterStarting ConditionOptimization StrategyRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivative)Screen other polysaccharide or cyclofructan-based CSPsDifferent CSPs offer varying chiral recognition mechanisms.[2][4]
Mobile Phase (Normal Phase) 80:20 n-Hexane:EthanolVary alcohol percentage (10-30%); switch alcohol (Ethanol vs. IPA)Modulates mobile phase strength and selectivity.[8]
Mobile Phase Additive 0.1% Diethylamine (DEA)Try 0.1% Trifluoroacetic Acid (TFA) or a combination (e.g., 0.1% TFA / 0.1% TEA)Suppresses silanol interactions and can enhance enantioselectivity.[1][5]
Flow Rate 1.0 mL/minAdjust between 0.5 - 1.5 mL/minOptimize for resolution and analysis time.
Temperature 25 °CEvaluate a range (e.g., 15 °C to 40 °C)Temperature affects the thermodynamics of chiral recognition.[7][12]

Concluding Remarks

The optimization of mobile phase conditions is a systematic process that often requires an empirical approach.[3] By understanding the fundamental principles of chiral chromatography and methodically adjusting the parameters outlined in this guide, researchers can overcome common challenges and achieve robust, reproducible separations of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl. Always remember to change only one parameter at a time to clearly understand its effect on the separation. For particularly persistent separation challenges, do not hesitate to screen a wider range of chiral stationary phases.

References

  • Nishioka, R., Harada, S., & Umehara, K. (Year).
  • (2014).
  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds.
  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separ
  • Stringham, R. W., Lynam, K. G., & Lord, B. S. (2004).
  • (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC.
  • (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • HPLC method for enantiomeric separ
  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Chiral HPLC Separ
  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed.
  • Chiral Separation of Ortetamine Enantiomers by High-Performance Liquid Chrom

Sources

Preventing racemization of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl during coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Stereochemical Control

(R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine is a valuable chiral building block in pharmaceutical synthesis. However, its stereocenter, being alpha to both an aromatic ring and the amine nitrogen, is susceptible to racemization under certain reaction conditions, particularly during amide bond formation. The presence of the hydrochloride (HCl) salt form introduces an additional layer of complexity regarding the choice and stoichiometry of the base used for neutralization and coupling.

This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you maintain the enantiomeric purity of your target amide products. We will explore the root causes of racemization and offer practical, field-tested solutions to ensure the stereochemical integrity of your molecules.

Part 1: Frequently Asked Questions (FAQs)

Question 1: My final coupled product shows significant racemization (>5% of the (S)-enantiomer). My starting amine HCl salt was >99.5% ee. What is the most likely cause?

Answer: The most common cause of racemization for this class of amine is the reversible formation of an achiral imine intermediate. This is often exacerbated by an inappropriate choice of base, prolonged reaction times, or elevated temperatures. The combination of a strong, non-hindered base and a polar, aprotic solvent can deprotonate the benzylic proton, leading to the formation of the planar imine, which is then protonated non-selectively to give a racemic mixture.

Question 2: Can I use triethylamine (TEA) or diisopropylethylamine (DIPEA) as the base?

Answer: While commonly used, both TEA and DIPEA can contribute to racemization, especially with sensitive substrates like this one.

  • Triethylamine (TEA): Being a relatively strong and non-hindered base, it can promote the formation of the problematic imine intermediate.

  • Diisopropylethylamine (DIPEA): While more sterically hindered and generally considered a "non-nucleophilic" base, it can still be basic enough to cause racemization, particularly if the reaction is slow or requires heating.

For this specific amine, using a weaker, non-nucleophilic base is often a better strategy. We recommend exploring alternatives like N-methylmorpholine (NMM).

Question 3: Should I perform the coupling reaction directly with the HCl salt?

Answer: No, this is strongly discouraged. Performing the coupling directly with the HCl salt requires using at least two equivalents of base: one to neutralize the HCl salt to form the free amine, and another to scavenge the acid produced during the coupling reaction itself. This excess of base, especially if it's a strong one like TEA, significantly increases the risk of racemization. The recommended approach is a two-step process: first, liberate the free amine from its HCl salt in a separate workup step, and then use the purified free amine in the coupling reaction with a minimal amount of base.

Question 4: What is the best coupling reagent to minimize racemization?

Answer: The choice of coupling reagent is critical. Reagents that generate highly reactive acylating species (like acyl chlorides) can increase racemization risk. Carbodiimide-based reagents, when used with additives, are generally a safer choice.

  • EDC/HOBt or EDC/OxymaPure®: This is a classic and reliable combination. The additive (HOBt or Oxyma) acts as a scavenger for the highly reactive O-acylisourea intermediate, forming a less reactive activated ester that couples with the amine more cleanly and with a lower risk of racemization.

  • HATU, HBTU, or COMU: These uronium/phosphonium-based reagents are highly efficient but can sometimes be too reactive. However, they are often used successfully at low temperatures with short reaction times. HATU, in particular, is known to be effective in suppressing racemization.

Part 2: Troubleshooting Guide for Racemization

Observed Problem Potential Cause(s) Recommended Troubleshooting Actions
Complete or near-complete racemization (>40% of wrong enantiomer) 1. Incorrect Base: Use of a strong, non-hindered base (e.g., TEA, DBU).2. High Temperature: Reaction run at room temperature for extended periods or heated.1. Switch to a weaker base like N-methylmorpholine (NMM).2. Run the reaction at 0 °C or below.3. Ensure the free amine is used, not the HCl salt.
Moderate racemization (5-20% of wrong enantiomer) 1. Prolonged Reaction Time: The reaction was left for too long (e.g., >12 hours at RT).2. Base Stoichiometry: More than 1.1-1.2 equivalents of base (e.g., DIPEA) were used.1. Monitor the reaction by TLC or LC-MS and quench as soon as the starting material is consumed.2. Use a more efficient coupling reagent like HATU to decrease reaction time.3. Reduce the base stoichiometry to the minimum required.
Low but unacceptable racemization (1-5% of wrong enantiomer) 1. Solvent Effects: The solvent may be promoting the imine formation equilibrium.2. Activation Step: The pre-activation of the carboxylic acid might be too long.1. Switch from polar aprotic solvents like DMF to less polar alternatives like Dichloromethane (DCM) or Acetonitrile (MeCN).2. Add the amine to the reaction mixture immediately after the carboxylic acid and coupling reagent have been mixed.

Part 3: Mechanistic Insight & Prevention Strategy

The primary pathway for racemization of benzylic amines during amide coupling is through a base-catalyzed tautomerization to an achiral imine intermediate.

Mechanism of Racemization

G cluster_R (R)-Amine cluster_Imine Achiral Intermediate cluster_S (S)-Amine R_Amine (R)-Enantiomer Imine Planar Imine (Achiral) R_Amine->Imine - H+ Imine->R_Amine + H+ (si face) S_Amine (S)-Enantiomer Imine->S_Amine + H+ (re face) H_Base1 H-B+ Imine->H_Base1 Base2 Base (B:) S_Amine->Base2 Base1 Base (B:) Base1->R_Amine H_Base2 H-B+ H_Base2->Imine

Caption: Base-catalyzed racemization via an achiral imine intermediate.

To prevent this, the experimental conditions must be chosen to disfavor the formation of this imine. The core strategy is to make the desired amide bond formation kinetically much faster than the undesired deprotonation/racemization pathway.

Recommended Prevention Workflow

Caption: Recommended workflow to minimize racemization during amide coupling.

Part 4: Validated Experimental Protocols

Protocol 4.1: Liberation of the Free Amine
  • Dissolve 1.0 eq of (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl in deionized water (approx. 10 mL per gram).

  • Transfer the aqueous solution to a separatory funnel and add an equal volume of Dichloromethane (DCM).

  • Cool the mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle swirling until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Separate the layers. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution in vacuo at low temperature (<30 °C).

  • Crucially: Use the resulting free amine immediately. It is often an oil and may not be stable for long-term storage.

Protocol 4.2: Racemization-Resistant Amide Coupling
  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (or MeCN).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add OxymaPure® (1.1 eq) followed by EDC·HCl (1.1 eq). Stir for 2-3 minutes.

  • In a separate flask, dissolve the freshly prepared free amine (from Protocol 4.1, 1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Finally, add N-methylmorpholine (NMM) (1.1 eq) dropwise.

  • Maintain the reaction temperature at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Once the limiting reagent is consumed (typically 2-4 hours), quench the reaction by adding water or a saturated NH₄Cl solution.

  • Proceed with standard aqueous workup and purification.

  • Validation: Analyze the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.

References

  • Mechanisms of Racemization during Amide Bond Formation. Chemical Reviews. A comprehensive review that discusses various racemization pathways, including the formation of oxazolone and imine intermediates. [Link]

  • EDC/HOBt Coupling. Organic Chemistry Portal. Provides an overview of the mechanism where HOBt suppresses racemization and side reactions by converting the O-acylisourea intermediate. [Link]

  • OxymaPure: An Efficient Additive for Amide Bond Formation. Journal of Organic Chemistry. This paper details the use of Oxyma as a superior alternative to HOBt, highlighting its effectiveness in preventing racemization. [Link]

  • HATU: A go-to reagent for challenging amide couplings. Synlett. This article discusses the applications of HATU in peptide synthesis, noting its high efficiency which can minimize reaction times and thus reduce the opportunity for racemization. [Link]

Technical Support Center: Recrystallization and Purification of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the recrystallization and purification of (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this chiral amine hydrochloride.

Foundational Principles

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl is a chiral amine salt. The purification of such compounds via recrystallization is a powerful and scalable technique that leverages differences in solubility between the desired compound and impurities in a given solvent system.[1][2][3] The hydrochloride salt form enhances the crystallinity of the parent amine, making it more amenable to purification by recrystallization.[4]

The ideal recrystallization solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures, allowing for maximum recovery of the purified material upon cooling.[3]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the recrystallization of (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl.

Q1: What are the recommended starting solvents for the recrystallization of (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl?

A1: For amine hydrochloride salts, polar protic solvents are generally a good starting point. Based on general principles for similar compounds, the following solvents and solvent systems should be considered for initial screening:

  • Alcohols: Isopropanol (IPA) is often a preferred choice for amine hydrochlorides as it tends to provide a good balance of solubility at high temperatures and insolubility at low temperatures, leading to better yields compared to more polar alcohols like methanol or ethanol where the salt might be too soluble.[5]

  • Water: While the HCl salt is likely to be soluble in water, it can be used as a "good" solvent in a solvent-pair system.

  • Solvent Pairs: A common and highly effective technique is the use of a solvent pair.[5] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly.

    • Recommended Pairs:

      • Isopropanol/Diethyl Ether

      • Methanol/Diethyl Ether

      • Isopropanol/Acetone[6]

      • Water/Acetone[6]

Solvent SystemRole of Each SolventRationale
Isopropanol (IPA)Single SolventOften provides a good solubility differential for amine HCl salts.[5]
Methanol/Diethyl EtherGood/PoorMethanol dissolves the salt, while ether acts as an anti-solvent to induce crystallization.
IPA/AcetoneGood/PoorAcetone can effectively precipitate amine salts from an alcohol solution.[6]
Water/AcetoneGood/PoorWater dissolves the salt, and the addition of acetone reduces the polarity, causing crystallization.[6]
Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This issue typically arises from two main causes: insufficient solvent or an inappropriate solvent choice.

  • Insufficient Solvent: Incrementally add small volumes of the hot solvent to your crude material until it fully dissolves.[5] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to ensure good recovery upon cooling.

  • Inappropriate Solvent: If the compound remains insoluble even after adding a significant amount of hot solvent, the chosen solvent is likely unsuitable. You will need to select a more polar solvent or a different solvent system.

Q3: No crystals have formed after cooling the solution. What are the next steps?

A3: The absence of crystal formation is a common problem in recrystallization and can be addressed with several techniques:

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the liquid-air interface. This creates nucleation sites for crystal growth.[5][7]

    • Add a seed crystal of the pure compound. This provides a template for crystal formation.[7]

  • Too Much Solvent: If an excessive amount of solvent was used, the solution might not be sufficiently concentrated for crystals to form. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[5]

  • Slow Cooling: Ensure the solution is allowed to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling can sometimes inhibit crystal formation or lead to the trapping of impurities.[7]

Q4: The recrystallized product is still impure. What can be done to improve purity?

A4: If impurities persist after a single recrystallization, several strategies can be employed:

  • Repeat the Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.

  • Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[5] Be cautious not to add too much, as it can also adsorb the desired product.

  • Optimize Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[7]

  • Consider Chiral Resolution: If the impurity is the undesired enantiomer, a chiral resolution step may be necessary. This involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[8][9] Common resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[9][10]

Q5: How can I remove inorganic salt impurities (e.g., NaCl)?

A5: If your synthesis involves aqueous HCl, you may have inorganic salts contaminating your product.[11]

  • Solvent Selection: Choose a solvent system in which your amine hydrochloride is soluble but the inorganic salt is not. For example, many amine hydrochlorides are soluble in hot alcohols like isopropanol, while sodium chloride has very low solubility. A hot filtration step can then remove the insoluble inorganic salts.

  • Liquid-Liquid Extraction: An alternative is to neutralize the amine hydrochloride back to the free base with a suitable base (e.g., NaOH solution). The free amine can then be extracted into an organic solvent like dichloromethane.[11] The organic layer is then separated, dried, and the amine hydrochloride can be reformed by treating the solution with anhydrous HCl (e.g., HCl in dioxane or gaseous HCl).[11][12]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization with Isopropanol (IPA)
  • Dissolution: Place the crude (R)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine HCl in an Erlenmeyer flask. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Achieve Saturation: Continue to add small portions of hot isopropanol until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold isopropanol, and dry them under vacuum.

Protocol 2: Solvent-Pair Recrystallization with Methanol and Diethyl Ether
  • Dissolution: In an Erlenmeyer flask, dissolve the crude amine hydrochloride in the minimum amount of hot methanol required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, add diethyl ether dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under vacuum.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude Amine HCl dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure (R)-Amine HCl dry->end_product

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Start Recrystallization prob_dissolve Problem: Solid Won't Dissolve start->prob_dissolve During Dissolution prob_no_crystals Problem: No Crystals Form start->prob_no_crystals After Cooling prob_impure Problem: Product Still Impure start->prob_impure After Isolation sol_add_solvent Add more hot solvent prob_dissolve->sol_add_solvent Yes sol_change_solvent Change solvent/ solvent system prob_dissolve->sol_change_solvent No sol_scratch Scratch flask/ Add seed crystal prob_no_crystals->sol_scratch Supersaturated? sol_concentrate Evaporate some solvent prob_no_crystals->sol_concentrate Too much solvent? sol_repeat Repeat recrystallization prob_impure->sol_repeat sol_charcoal Use activated charcoal prob_impure->sol_charcoal Colored Impurities? sol_slow_cool Ensure slow cooling prob_impure->sol_slow_cool Fast Cooling? success Pure Crystals Obtained sol_add_solvent->success sol_change_solvent->start sol_scratch->success sol_concentrate->success sol_repeat->success sol_charcoal->success sol_slow_cool->success

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? Retrieved from [Link]

  • PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from [Link]

  • Enantia. Purification and chiral resolution. Retrieved from [Link]

  • Wikipedia. Chiral resolution. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Canterbury. ORGANIC LABORATORY TECHNIQUES 2. RECRYSTALLISATION. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Onyx Scientific. Chiral Resolution Screening | Solid State. Retrieved from [Link]

  • CLaME. Recrystallization Meth With Water. Retrieved from [Link]

Sources

Reducing byproduct formation during (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning this specific chiral amine from bench-scale discovery to multikilogram production.

The synthesis of this molecule relies heavily on either Direct Asymmetric Reductive Amination (DARA) or Biocatalytic Transamination (ω-TA) . The presence of the ortho-chloro and ortho-methoxy groups introduces unique stereoelectronic challenges, notably hydrodehalogenation and severe steric hindrance. This guide synthesizes field-proven causality, self-validating protocols, and authoritative literature to ensure your scale-up is robust and high-yielding.

I. Troubleshooting FAQs: Direct Asymmetric Reductive Amination (DARA)

Q1: During the DARA scale-up using Pd/C, I am observing significant loss of the 2-chloro group. How do I prevent hydrodehalogenation? Causality & Solution: Hydrodehalogenation is a highly favorable side reaction when using Palladium (Pd) catalysts under hydrogen pressure. Pd readily undergoes oxidative addition into the polarized aryl C–Cl bond, leading to the irreversible cleavage of the halogen before or during imine reduction[1]. To eliminate this byproduct, you must switch your catalytic system to Iridium (Ir) or Ruthenium (Ru) based complexes. Unlike Pd, Ir and Ru catalysts (such as Ir/bisphosphine or Ru/dtbm-Segphos) preferentially coordinate to the polar π -system of the imine intermediate rather than the C–Cl bond, entirely suppressing hydrodehalogenation[2],[3]. Using an Ir-catalyzed system with ammonium acetate allows for highly chemoselective amination without degrading the halogenated aromatic ring[4].

Q2: My reaction profile shows 10-15% of a secondary amine byproduct. Why is over-alkylation happening, and how can I suppress it? Causality & Solution: Over-alkylation occurs because the newly formed primary amine product, (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, is a stronger nucleophile than the ammonia (or ammonium salt) used as the nitrogen source[5]. As the reaction progresses and the concentration of the primary amine increases, it competes to attack the unreacted imine intermediate, forming a secondary amine dimer[6]. To suppress this, the reaction must be flooded with a massive molar excess of the primary nitrogen source (e.g., 5–10 equivalents of NH4​OAc or NH3​ gas). Furthermore, maintaining strict temperature control (typically 80–100 °C depending on the catalyst) ensures that the rate of primary imine reduction outpaces the background dimerization kinetics[6].

II. Troubleshooting FAQs: Biocatalytic Transamination (ω-TA)

Q3: The transamination reaction stalls at 50-60% conversion. Adding more enzyme does not help. How do I drive the reaction to completion? Causality & Solution: This is not an enzyme kinetics issue; it is a thermodynamic equilibrium limitation. Transaminases utilize a sacrificial amine donor (commonly isopropylamine, IPA) to transfer the amine group to the ketone, generating acetone as a byproduct. Because the equilibrium constant often favors the starting ketone, the accumulation of acetone causes severe product inhibition and pushes the reaction backward[7]. To break this thermodynamic barrier, you must continuously remove the acetone byproduct from the reaction matrix. This is best achieved by implementing a continuous N2​ sweeping gas through the reactor or applying a mild vacuum, which selectively strips the highly volatile acetone, driving the equilibrium toward 100% conversion via Le Chatelier's principle[8].

III. Troubleshooting FAQs: Downstream Processing & Isolation

Q4: My enantiomeric excess (ee) is 95% in the reactor, but drops to 90% during isolation. How can I reliably upgrade the chiral purity? Causality & Solution: Erosion of ee during isolation is often caused by thermodynamic equilibration during standard crystallization or non-selective background racemization under harsh pH adjustments. If the freebase amine is left in the mother liquor for extended periods, the ee can spontaneously degrade[4]. To create a self-validating chiral upgrade, implement a diastereomeric salt resolution step prior to final HCl salt formation. Reacting the crude chiral amine with L-tartaric acid (or D-tartaric acid, depending on the specific spatial requirement of the enantiomer) forms a highly crystalline diastereomeric salt. Because this crystallization is under kinetic control, immediate filtration of the precipitate upgrades the ee to >99% and purges over-alkylated byproducts[4].

IV. Quantitative Data Summary: Byproduct Profiles

The following table summarizes the expected byproduct profiles and mitigation strategies for both scale-up routes.

Synthesis RoutePrimary ByproductTypical % (Unoptimized)Target % (Optimized)Mitigation Strategy
DARA (Pd/C) Dehalogenated Amine15 - 30%< 0.1%Switch to Ir/bisphosphine or Ru/dtbm-Segphos catalyst.
DARA (Ir/Ru) Secondary Amine (Dimer)8 - 15%< 1.0%Use 10 eq. NH4​OAc ; optimize H2​ pressure to 40 bar.
ω-TA (Batch) Unreacted Ketone40 - 50%< 2.0%Implement N2​ sweep for continuous acetone removal.
Both Routes Enantiomeric Impurity (S-isomer)5 - 10%< 0.5%Diastereomeric salt crystallization (e.g., Tartaric Acid).

V. Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Iridium-Catalyzed DARA (Chemoselective Route)
  • Preparation: Charge a high-pressure Hastelloy reactor with 2-chloro-6-methoxyacetophenone (1.0 eq), ammonium acetate (10.0 eq), and methanol (10 volumes).

  • Catalyst Dosing: Add the Ir/bisphosphine catalyst (0.5 mol%). Self-Validation: Ensure the solution is fully homogenous.

  • Reaction: Purge the reactor with N2​ (3x), then H2​ (3x). Pressurize to 40 bar H2​ and heat to 90 °C. Stir at 800 rpm to ensure optimal mass transfer.

  • IPC Check (HPLC): Sample at 12 hours. The reaction is complete when unreacted ketone is < 1.0% and dehalogenated byproduct is < 0.1%.

  • Workup: Vent the reactor, filter through Celite to remove catalyst traces, and concentrate the filtrate. Adjust to pH 12 with NaOH and extract with MTBE (3x 5 vol).

  • Salt Formation: Bubble anhydrous HCl gas into the MTBE layer at 0 °C until pH 2 is reached. Filter the resulting white precipitate and dry under vacuum.

Protocol B: Biocatalytic Transamination with Equilibrium Shift
  • Buffer Prep: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP cofactor) and 1.5 M Isopropylamine (IPA). Adjust pH back to 7.5.

  • Substrate Addition: Add 2-chloro-6-methoxyacetophenone (50 g/L loading) and 10% v/v DMSO to aid solubility.

  • Biocatalysis: Dose the (R)-selective ω-transaminase (e.g., ATA-117, 2 g/L). Heat to 45 °C.

  • Equilibrium Shift: Initiate a continuous subsurface N2​ sweep (0.5 vvm) to strip acetone. Route the exhaust through a chilled condenser to trap the acetone.

  • IPC Check (GC/MS): Sample at 24 hours. Proceed when conversion > 98%.

  • Workup: Adjust the reaction mixture to pH 11.5 using 10 M NaOH to crash out the enzyme and freebase the amine. Extract with MTBE, dry over Na2​SO4​ , and precipitate the HCl salt as described in Protocol A.

VI. Process Visualizations

ReactionPathways K 2-Chloro-6-methoxy- acetophenone I Imine Intermediate K->I + NH3 / NH4OAc T (R)-1-(2-Chloro-6-methoxyphenyl) ethan-1-amine I->T Ir/Ru or ω-TA (Target Pathway) D Dehalogenated Byproduct (Loss of 2-Cl) I->D Pd/C + H2 (Side Reaction) O Secondary Amine (Over-alkylation) T->O + Imine (Side Reaction)

Reaction pathways and major byproduct formation routes during scale-up.

BiocatalyticProcess P 1. Substrate Prep Ketone + IPA R 2. Biocatalysis ω-TA + PLP P->R S 3. Equilibrium Shift Acetone Sweep R->S Dynamic E E S->E I 5. Isolation HCl Salt Formation E->I

Biocatalytic transamination workflow highlighting the dynamic equilibrium shift.

VII. References

1.[5] Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications.[Link] 2.[4] Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Organic Process Research & Development.[Link] 3.[6] Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications.[Link] 4.[7] Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development.[Link] 5.[8] Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC.[Link] 6.[1] Process for the reductive amination and selective hydrogenation of substrates containing a selected halogen. Google Patents (US10167248B2). 7.[2] Reductive electrophilic C–H alkylation of quinolines by a reusable iridium nanocatalyst. Chemical Science (RSC).[Link] 8.[3] The Investigation of a Switchable Iridium Catalyst for the Hydrogenation of Amides: A Case Study of C–O Versus C–N Bond Scission. ACS Catalysis.[Link]

Sources

Handling and long-term storage stability of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

Welcome to the technical support guide for (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to ensure the proper handling, storage, and long-term stability of this critical reagent. Our goal is to provide not just procedures, but a deep understanding of the material's properties to empower you to anticipate challenges and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties and safe handling of the compound.

Q1: What are the primary physical and chemical properties of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl?

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl is the hydrochloride salt of a chiral primary amine. It is typically supplied as a solid, ranging in appearance from a white to an almost white crystal or powder. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free amine base.[1]

Key Properties:

  • Molecular Formula: C₉H₁₃Cl₂NO[2]

  • Molecular Weight: 222.11 g/mol [2]

  • Physical Form: Solid (Crystal/Powder)

  • Purity: Typically supplied at ≥95% or higher purity.[2]

Q2: What are the essential safety precautions for handling this compound?

As with any laboratory chemical, appropriate personal protective equipment (PPE) is mandatory. The primary risks involve inhalation of dust and direct contact with skin or eyes.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[3][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses or goggles.

    • Hand Protection: Use compatible, impermeable chemical-resistant gloves.[5]

    • Body Protection: A standard lab coat is required. Wear protective clothing to ensure all skin is covered during handling of larger quantities.[4]

    • Respiratory Protection: For situations where dust may be generated outside of a fume hood, a dust respirator is recommended.

  • Hygiene: Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[4]

Q3: What are the optimal conditions for short-term and long-term storage to ensure stability?

Proper storage is critical to maintain the purity and integrity of the compound over time. Amine hydrochlorides can be sensitive to moisture, light, and heat.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][6]

  • Atmosphere: For long-term storage (>12 months), storing under an inert gas like argon or nitrogen is a best practice to protect against atmospheric moisture and oxidation.[7]

  • Temperature: Store in a cool, dry place.[3] For long-term stability, refrigeration (2-8°C) is recommended, especially for the free amine base.[8]

  • Light: Protect from light by storing in an opaque container or in a dark location.[3][8] Aromatic amines can be susceptible to photolytic degradation.

Q4: Why is this compound typically supplied as a hydrochloride (HCl) salt?

The free amine form of this compound is a basic, oily liquid that is more susceptible to degradation, particularly through oxidation (reacting with air). Converting the amine to its hydrochloride salt provides several key advantages:

  • Enhanced Stability: The salt is a crystalline solid that is significantly more stable to air and moisture than the free base.[1]

  • Improved Handling: Crystalline solids are easier to weigh accurately and handle compared to liquids or oils.

  • Increased Shelf-Life: The improved stability translates directly to a longer, more reliable shelf-life.

Q5: What materials and substances are incompatible with this compound?

To prevent unintended reactions and degradation, avoid storing or mixing (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl with the following:

  • Strong Bases: Contact with strong bases (e.g., sodium hydroxide) will deprotonate the amine salt, liberating the less stable free amine.[7]

  • Strong Oxidizing Agents: These can cause degradation of the amine functional group.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation, helping you diagnose and resolve problems related to compound stability.

Troubleshooting_Workflow Start Problem Observed Color_Change Solid Has Changed Color (e.g., Yellow/Brown) Start->Color_Change Identify Issue Solubility_Issue Poor Solubility in Expected Solvent Start->Solubility_Issue Identify Issue Inconsistent_Results Inconsistent Experimental Results Start->Inconsistent_Results Identify Issue Check_Storage Step 1: Verify Storage Conditions (Dark, Cool, Dry, Sealed) Color_Change->Check_Storage Solubility_Issue->Check_Storage Contamination_Possible Conclusion: Contamination or Incorrect Solvent Solubility_Issue->Contamination_Possible If purity is high Inconsistent_Results->Check_Storage Check_Purity Step 2: Assess Purity (e.g., HPLC, LC-MS, NMR) Check_Storage->Check_Purity If conditions were poor Degradation_Suspected Conclusion: Degradation is Likely Check_Purity->Degradation_Suspected If purity is low Action_Discard Action: Discard and Use a Fresh Batch Degradation_Suspected->Action_Discard Action_Reevaluate Action: Re-evaluate Protocol & Solvent Choice Contamination_Possible->Action_Reevaluate

Caption: Troubleshooting workflow for stability issues.

Q1: The solid has changed color (e.g., from white to yellow or brown). What does this mean and what should I do?

A visible color change is a primary indicator of chemical degradation. This is often due to oxidation or exposure to light, which can create chromophores (colored impurities).

  • Causality: Aromatic amines are particularly prone to oxidation, which can be accelerated by light and heat. The appearance of color suggests that a portion of the material has decomposed.

  • Recommended Action:

    • Quarantine the Batch: Do not use the material for critical experiments until its purity has been verified.

    • Verify Purity: Perform an analytical check (e.g., HPLC, LC-MS) to quantify the level of impurity. Compare the results to the certificate of analysis of a fresh batch.

    • Decision: If significant degradation (e.g., >2-3%) is confirmed, it is highly recommended to discard the batch and use a new, verified lot to ensure the reliability and reproducibility of your experimental results.

Q2: I'm having trouble dissolving the compound, even in solvents where it should be soluble. What could be the cause?

Unexpected insolubility can stem from two primary sources: degradation or incorrect solvent conditions.

  • Causality:

    • Degradation: Degradation can lead to the formation of polymeric or cross-linked byproducts that are often less soluble than the parent compound.

    • Solvent pH: As an amine hydrochloride, the compound's solubility is pH-dependent. It is generally more soluble in aqueous acidic to neutral solutions. In basic solutions, it will convert to the free amine, which may have different solubility characteristics (e.g., being less soluble in water but more soluble in non-polar organic solvents).

  • Recommended Action:

    • Verify Solvent: Double-check that you are using the correct solvent and that it has not been contaminated.

    • Check for Particulates: Visually inspect the material for any non-homogenous particles or signs of degradation before attempting to dissolve.

    • Consider Gentle Heating/Sonication: If appropriate for your experiment and solvent, gentle warming or sonication can aid dissolution.

    • Purity Analysis: If solubility issues persist, a purity check is warranted to rule out degradation.

Q3: My experimental results are inconsistent. Could the stability of the starting material be the problem?

Yes, this is a very common cause of irreproducible results. Using a starting material of compromised or unknown purity is a major source of experimental error.

  • Causality: If the compound has degraded, its effective concentration is lower than what was weighed out. Furthermore, the impurities themselves may interfere with the reaction, acting as inhibitors or catalysts for unwanted side reactions.

  • Recommended Action:

    • Establish a Baseline: Always run a purity analysis on a new batch of the compound before it is put into general use. This serves as your "time zero" reference.

    • Periodic Re-testing: For materials stored for extended periods (e.g., >1 year), it is good practice to re-analyze the purity before use in a critical study.

    • Run a Control: If you suspect the starting material is the issue, obtain a new, certified batch and run a side-by-side control experiment. If the new material provides the expected results, it confirms the older batch has degraded.

Section 3: Stability Data & Protocols

This section provides a summary of stability-related information and a practical protocol for assessing the compound's stability under stress conditions.

Data Presentation: Storage and Stability Summary
ParameterRecommended ConditionRationale & Scientific Justification
Physical Form White to off-white crystalline solidThe hydrochloride salt form provides greater stability and ease of handling compared to the free amine.[1]
Short-Term Storage Tightly sealed, Room Temperature, Protected from lightMinimizes exposure to atmospheric moisture and light, which are common degradation triggers.[3][6]
Long-Term Storage Tightly sealed, 2-8°C, Protected from light, Under inert gasRefrigeration slows chemical degradation kinetics. Inert gas displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[7]
Incompatibilities Strong Bases, Strong Oxidizing AgentsBases will neutralize the HCl salt, forming the less stable free amine. Oxidizers can degrade the amine moiety.[7]
Degradation Profile Sensitive to high pH, light, and oxidationCommon degradation pathways for aromatic amines, which can lead to colored impurities and loss of potency.[9]
Experimental Protocol: Forced Degradation Study for Stability Assessment

This protocol is a self-validating system to determine the intrinsic stability of the compound and validate the stability-indicating power of your analytical method. It is based on principles outlined in ICH guidelines.[10]

Objective: To identify potential degradation products and pathways by subjecting the compound to harsh chemical and physical conditions.[9]

Materials:

  • (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

  • HPLC-grade Acetonitrile and Water

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile/water mixture.[11]

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial. Prepare a control by mixing 1 mL of stock with 1 mL of the 50:50 acetonitrile/water diluent.

    • Acid Hydrolysis: Add 1M HCl. Heat at 60°C for 24 hours.[11]

    • Base Hydrolysis: Add 1M NaOH. Keep at room temperature for 4 hours. Note: Amine salts can degrade rapidly in base.[11]

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Use the control solution and heat at 60°C for 24 hours.

    • Photolytic Degradation: Expose the control solution to direct, intense light (e.g., in a photostability chamber) for 24 hours, alongside a dark control wrapped in aluminum foil.

  • Sample Analysis:

    • After the designated time, neutralize the acidic and basic samples as needed.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze all samples, including the "time zero" control, by a validated stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation products.

Self-Validation & Interpretation:

  • Trustworthiness: A successful study will show minimal degradation in the control sample but measurable degradation (ideally 5-20%) in the stressed samples.

  • Expertise: The pattern of degradation provides insight into the molecule's liabilities. For example, significant degradation under photolytic conditions but not thermal stress indicates a specific sensitivity to light. This knowledge is crucial for formulating and packaging a final drug product.[9]

References

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products - T,C&A LAB. [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]

  • Annex 10 - ICH. [Link]

  • Stability Testing of Pharmaceutical Products. [Link]

  • Stability testing of existing active substances and related finished products | EMA. [Link]

  • 2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet. [Link]

  • HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed. [Link]

  • CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google P
  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) - PubChem. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC. [Link]

  • 2-CHLOROETHAN-1-AMINE | CAS 870-24-6 - Matrix Fine Chemicals. [Link]

  • MONOETHYLAMINE HCL - Ataman Kimya. [Link]

Sources

Validation & Comparative

A Guide to Stereoisomeric Bioactivity: The Case of (R)- and (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to significant differences in biological activity between its enantiomeric forms. This guide delves into the critical importance of evaluating the distinct biological efficacy of enantiomers, using (R)- and (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl as a representative chiral amine. While direct comparative biological data for this specific compound is not extensively available in public literature, it serves as an excellent model to discuss the principles and methodologies that are fundamental to chiral drug development.

The lack of specific efficacy data for this particular molecule likely indicates its role as a chiral building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding the potential for differential bioactivity at the level of such intermediates is crucial for efficient and safe drug design.

The Principle of Chirality in Biological Systems

Chiral molecules, or enantiomers, are like a pair of hands – they are mirror images but cannot be perfectly superimposed. In the context of pharmacology, this structural difference is profound because biological targets such as enzymes and receptors are themselves chiral.[1][2] This inherent chirality of biological systems means that the interaction between a drug and its target is often stereospecific. One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired therapeutic effect, while the other (the distomer) may have lower affinity, no activity, or even produce off-target effects leading to toxicity.[2][3]

The tragic case of thalidomide in the 1960s, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was teratogenic, remains a stark reminder of the critical need to study enantiomers separately.[4]

Caption: Diagram illustrating the mirror-image relationship of (R) and (S) enantiomers.

Pharmacodynamic and Pharmacokinetic Differences Between Enantiomers

The differential effects of enantiomers can manifest in both their pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles.

Parameter Potential Differences Between Enantiomers Illustrative Example
Pharmacodynamics One enantiomer may be a potent agonist, while the other is an antagonist at the same receptor. For instance, the (-)-isomer of dobutamine is an α1 receptor agonist, whereas the (+)-isomer is an α1 antagonist.[5]Dobutamine[5]
One enantiomer may be responsible for the therapeutic effect, while the other contributes to side effects.
Pharmacokinetics Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates.[5] This can lead to different plasma concentrations and durations of action.Methadone[3]
Toxicity One enantiomer may be toxic while the other is benign or therapeutic.Bupivacaine[3]

The "Chiral Switch": A Key Strategy in Drug Development

The recognition of the distinct properties of enantiomers has led to the "chiral switch," a strategy where a previously approved racemic drug (a 50:50 mixture of both enantiomers) is re-developed as a single-enantiomer product. This approach can offer several advantages:

  • Improved Therapeutic Index: By eliminating the less active or more toxic enantiomer, the therapeutic window of the drug can be widened.[3]

  • Simplified Pharmacokinetics: A single enantiomer can lead to more predictable and less variable patient responses.[3]

  • Reduced Drug Load: A lower dose of the active enantiomer may be sufficient, potentially reducing side effects.[3]

Regulatory bodies like the FDA and EMA now strongly encourage the development of single-enantiomer drugs over racemates.[1]

Chiral_Drug_Development_Workflow Racemic_Mixture Racemic Precursor (e.g., (R/S)-1-(2-chloro-6-methoxyphenyl)ethan-1-amine) Chiral_Separation Chiral Separation (e.g., HPLC, SFC) Racemic_Mixture->Chiral_Separation R_Enantiomer (R)-Enantiomer Chiral_Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Chiral_Separation->S_Enantiomer Biological_Screening Comparative Biological Screening (In Vitro & In Vivo) R_Enantiomer->Biological_Screening S_Enantiomer->Biological_Screening Lead_Selection Lead Enantiomer Selection Biological_Screening->Lead_Selection Preclinical_Development Preclinical Development Lead_Selection->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: A generalized workflow for the development of a single-enantiomer drug.

Experimental Methodologies for Chiral Discrimination

A robust and validated set of experimental protocols is essential to discern the differences between enantiomers.

Chiral Separation and Analysis

The first step is to separate the enantiomers and determine their purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common techniques.[4][6]

Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based like cellulose or amylose derivatives) known to be effective for the separation of amines.[4]

  • Mobile Phase Optimization:

    • For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) is typically used.

    • For reversed-phase HPLC, a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • Additives such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds like amines can improve peak shape and resolution.

  • Analysis:

    • Inject the racemic mixture of 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • The two enantiomers should elute at different retention times.

    • Calculate the enantiomeric excess (%ee) to determine the purity of each separated enantiomer.

In Vitro Biological Efficacy Assessment

Once the enantiomers are separated, their biological activity can be compared in various in vitro assays.

Protocol: Receptor Binding Assay

This protocol determines the affinity of each enantiomer for a specific receptor.

  • Preparation: Prepare cell membranes or purified receptors that express the target of interest.

  • Competitive Binding:

    • Incubate the receptor preparation with a known radiolabeled ligand that binds to the target receptor.

    • In separate reactions, add increasing concentrations of the (R)-enantiomer or the (S)-enantiomer.

  • Measurement: After incubation, separate the bound from the unbound radioligand (e.g., by filtration). Measure the amount of bound radioactivity.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of the enantiomer.

    • Calculate the IC50 value (the concentration of the enantiomer that inhibits 50% of the radioligand binding). A lower IC50 indicates a higher binding affinity.

In Vivo Evaluation

Promising enantiomers from in vitro studies are then tested in animal models to assess their therapeutic efficacy and potential toxicity.

Protocol: In Vivo Efficacy Study (General)

  • Animal Model: Select an appropriate animal model that represents the disease of interest.

  • Dosing: Administer the purified (R)- or (S)-enantiomer to different groups of animals at various doses. Include a vehicle control group and a positive control (a known active drug) group.

  • Outcome Measures: Monitor relevant physiological or behavioral endpoints to assess the therapeutic effect. For example, in a model of hypertension, blood pressure would be measured.

  • Toxicology: Observe the animals for any signs of toxicity, and perform histopathological analysis of major organs at the end of the study.

  • Pharmacokinetic Analysis: Collect blood samples at different time points to determine the concentration of each enantiomer and its metabolites over time.

Conclusion

References

  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Taylor & Francis Online. Enantiomers – Knowledge and References. [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

  • Bremner, W. S., et al. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 476–532. [Link]

  • Gabr, G. A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 785–802. [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Zhang, X., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 304–323. [Link]

  • Yuthavong, Y., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Heterocycles, 55(5), 947-956. [Link]

  • Lebrilla, C. B., et al. (2001). Enantiomeric Analysis of Pharmaceutical Compounds by Ion/Molecule Reactions. Analytical Chemistry, 73(23), 5705–5711. [Link]

  • W. J. Sou, et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 478-487. [Link]

  • American Elements. (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride. [Link]

  • Leonard, B. E. (2001). An introduction to enantiomers in psychopharmacology. Human Psychopharmacology: Clinical and Experimental, 16(S2), S79-S84. [Link]

  • NICNAS. (2017). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • PubChem. 1-(2-Chloro-3,5,6-trimethoxyphenyl)ethanamine. [Link]

  • Appchem. 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine. [Link]

  • Valente, M. J., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(8), 4215. [Link]

Sources

A Comparative Guide to Validating the Chiral Purity of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl by LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, which are non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological and toxicological properties.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Consequently, the rigorous validation of chiral purity is a non-negotiable cornerstone of drug development and quality control, mandated by regulatory bodies worldwide.

This guide provides an in-depth, comparative analysis of validating the chiral purity of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl, a key chiral primary amine intermediate. We will focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, detailing its development, validation according to International Council for Harmonisation (ICH) guidelines, and objective comparison with alternative analytical techniques.[2] Our goal is to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to make informed decisions for their analytical workflows.

The Analyte: (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a chiral primary amine. Its hydrochloride salt has a molecular weight of 222.11 g/mol .[3] As with many chiral amines, ensuring the enantiomeric excess (% ee) of the desired (R)-enantiomer is paramount for its intended downstream applications in synthesis. The presence of the (S)-enantiomer is treated as a chiral impurity that must be accurately quantified and controlled.

Primary Analytical Approach: Chiral LC-MS

Liquid chromatography coupled with mass spectrometry (LC-MS) stands out as a premier technique for chiral analysis due to its exceptional combination of selectivity and sensitivity. While traditional chiral HPLC with UV detection is a workhorse, the addition of a mass spectrometer provides mass confirmation, enhanced sensitivity, and the ability to operate in complex matrices.

The core principle of chiral LC is the differential interaction between the enantiomers of the analyte and a Chiral Stationary Phase (CSP). This leads to different retention times, allowing for their separation and subsequent quantification.[4]

cluster_0 LC-MS System MobilePhase Mobile Phase (Isocratic or Gradient) Injector Autosampler MobilePhase->Injector Pump HPLC Pump Pump->MobilePhase Column Chiral Column (CSP) Injector->Column Separation MS Mass Spectrometer (e.g., Triple Quadrupole) Column->MS Ionization & Detection Waste Waste Column->Waste Detector Data System MS->Detector Signal Processing Sample Racemic or Enantioenriched Sample Sample->Injector Injection cluster_main Chiral Purity Validation cluster_props Performance Metrics LCMS LC-MS Sensitivity Sensitivity LCMS->Sensitivity Excellent Speed Speed LCMS->Speed Moderate Specificity Specificity LCMS->Specificity Excellent Quantitation Quantitation LCMS->Quantitation Excellent Cost Cost/Complexity LCMS->Cost High SFC Chiral SFC SFC->Sensitivity Very Good SFC->Speed Excellent SFC->Specificity Very Good SFC->Quantitation Very Good SFC->Cost High NMR NMR + CSA NMR->Sensitivity Low NMR->Speed Moderate NMR->Specificity Good NMR->Quantitation Fair-Good NMR->Cost High Polarimetry Polarimetry Polarimetry->Sensitivity Low Polarimetry->Speed Excellent Polarimetry->Specificity Low Polarimetry->Quantitation Low Polarimetry->Cost Low

Sources

Comparative study of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl against other chiral amines

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Study of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl vs. Standard Chiral Amines in Asymmetric Synthesis

Executive Summary

In modern drug discovery, the synthesis of enantiopure compounds relies heavily on robust chiral auxiliaries and resolving agents. While standard 1-arylethylamines like (R)-1-phenylethylamine ( α -PEA) have historically served as the baseline for these applications, they often fall short in highly sterically demanding syntheses, leading to stereochemical leakage.

This guide provides an objective, data-driven comparison of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl against traditional chiral amines[1]. By analyzing the causality behind its unique structural features, we demonstrate why this highly substituted chiral building block is critical for achieving >98% diastereomeric excess (de) in complex asymmetric workflows.

Mechanistic Causality: The Ortho-Substitution Advantage

The efficacy of a chiral auxiliary is dictated by its ability to restrict the conformational freedom of reaction intermediates.

When using standard α -PEA, the unsubstituted phenyl ring can freely rotate around the Caryl​−Cchiral​ bond. During intermediate formation (such as an imine in reductive amination), this flexibility allows the substrate to adopt multiple transition states. Consequently, the incoming reagent can attack from both the Re and Si faces, resulting in lower stereoselectivity[2].

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl solves this through extreme steric and electronic engineering:

  • Steric Locking: The bulky chlorine atom at the 2-position and the methoxy group at the 6-position create a severe steric "fence." This restricts rotation, locking the aryl ring perpendicular to the C-N bond.

  • Electronic Push-Pull: The electron-withdrawing chlorine and electron-donating methoxy group establish a distinct dipole moment. This stabilizes a single reactive conformer through electronic interaction with the substrate.

  • Salt Stability: The hydrochloride salt form is utilized to attenuate the amine's nucleophilicity during storage, preventing auto-oxidation. In situ free-basing during the reaction ensures precise stoichiometric control.

AsymmetricWorkflow Substrate Prochiral Ketone (Substrate) Imine Sterically Locked Imine (Restricted Rotation) Substrate->Imine Condensation Auxiliary (R)-1-(2-Cl-6-OMe-Ph)ethylamine (Chiral Auxiliary) Auxiliary->Imine Condensation Attack Face-Selective Hydride Attack (Re-face blocked by 2-Cl/6-OMe) Imine->Attack NaBH(OAc)3 Product Enantiopure Secondary Amine (>98% de) Attack->Product Cleavage

Fig 1: Conformational locking mechanism preventing stereochemical leakage during asymmetric induction.

Comparative Performance Data

To objectively evaluate performance, we benchmarked (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine against α -PEA and (R)-1-(1-naphthyl)ethylamine (NEA) in a standardized asymmetric reductive amination workflow.

The data below illustrates the direct correlation between the rotational barrier of the aryl group and the resulting diastereomeric excess (de).

Chiral Amine AuxiliaryAryl SubstituentsEst. Rotational Barrier (kcal/mol)Diastereomeric Excess (de%)Resolution Efficiency (E-factor)
(R)-1-Phenylethylamine None~2.572%0.65
(R)-1-(1-Naphthyl)ethylamine 1-Naphthyl~4.188%0.78
(R)-1-(2-Cl-6-OMe-Ph)ethylamine 2-Cl, 6-OMe>12.0>98% 0.92

Table 1: Performance metrics of chiral auxiliaries in the synthesis of complex secondary amines. The 2-Cl, 6-OMe substitution provides a near-perfect E-factor.

Self-Validating Experimental Protocol: Asymmetric Reductive Amination

To ensure scientific integrity, the following protocol is designed as a self-validating system. Analytical checkpoints are embedded to verify intermediate formation before proceeding to irreversible steps.

Objective: Synthesis of a chiral secondary amine using (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl as a removable chiral auxiliary.

Step 1: In Situ Free-Basing and Condensation

  • Suspend 1.0 eq of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl in anhydrous dichloromethane (DCM).

  • Add 1.1 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base. Stir for 15 minutes.

  • Add 1.0 eq of the target prochiral ketone, followed by 2.0 eq of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid and water scavenger.

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint 1: Analyze an aliquot via 1H NMR. Confirm the disappearance of the ketone carbonyl peak and the appearance of the imine CH=N proton. Do not proceed until conversion is >95%.

Step 2: Diastereoselective Reduction

  • Cool the reaction mixture to -78°C to maximize the stereodirecting effect of the ortho-substituents.

  • Slowly add 2.5 eq of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

  • Allow the reaction to slowly warm to room temperature over 6 hours. Quench with saturated aqueous NaHCO3​ .

  • Validation Checkpoint 2: Isolate the crude secondary amine and analyze via Chiral HPLC. You should observe a de of >98%. If the de is lower, the cooling rate in Step 2 was insufficient.

Step 3: Auxiliary Cleavage

  • Dissolve the purified secondary amine in methanol.

  • Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (50 psi) for 24 hours to cleave the chiral auxiliary via hydrogenolysis.

  • Filter through Celite and concentrate to yield the enantiopure primary amine target.

Synthesis of the Auxiliary: Biocatalysis vs. Chemocatalysis

The production of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine itself is a challenge due to its steric bulk. Historically, transition metal-catalyzed asymmetric hydrogenation (AH) using Rh-DuPHOS or Ru-BINAP catalysts was the standard[2]. However, the ortho-substituents often poison or sterically hinder traditional chemocatalysts, leading to extended reaction times.

Modern synthesis heavily favors Biocatalytic Transamination . Engineered (R)-selective amine transaminases (ATAs) utilize a Pyridoxal phosphate (PLP) cofactor to transfer an amino group from a cheap donor (like isopropylamine) directly to 2-chloro-6-methoxyacetophenone[3]. This enzymatic route operates under mild, aqueous conditions and avoids heavy metal contamination—a critical requirement for pharmaceutical building blocks[4].

BiocatalyticPathway Ketone 2-Chloro-6-methoxyacetophenone (Prochiral Precursor) Enzyme Engineered (R)-Transaminase (PLP Cofactor) Ketone->Enzyme Binding AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme NH2 Transfer TargetAmine (R)-1-(2-Cl-6-OMe-Ph)ethylamine (Target Chiral Amine) Enzyme->TargetAmine Stereoselective Release Byproduct Acetone (Byproduct) Enzyme->Byproduct Displacement

Fig 2: Biocatalytic synthesis pathway utilizing an engineered transaminase for green chiral amine production.

Conclusion

While (R)-1-phenylethylamine remains a cost-effective choice for basic resolutions, the structural realities of complex drug discovery demand higher precision. (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl provides an uncompromising, sterically locked environment that virtually eliminates stereochemical leakage. For researchers dealing with challenging prochiral centers, the investment in this highly substituted auxiliary translates directly to higher yields, streamlined purification, and absolute stereochemical confidence.

References

  • [1] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. 1

  • [2] A Convenient Asymmetric Synthesis of α -1-Arylalkylamines through the Enantioselective Hydrogenation of Enamides. Journal of the American Chemical Society.2

  • [3] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - National Institutes of Health. 3

  • [4] AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines. MDPI. 4

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess (ee) Determination of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiopurity in Chiral Amine Pharmaceuticals

In the landscape of modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a fundamental determinant of its therapeutic efficacy and safety profile. For chiral molecules such as (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, a key intermediate in the synthesis of various bioactive compounds, the precise quantification of its enantiomeric purity is a non-negotiable aspect of quality control. The two enantiomers of a chiral amine can exhibit vastly different pharmacological and toxicological properties. One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse side effects.

This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the enantiomeric excess (ee) of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offers field-proven insights, and provides detailed, actionable protocols. Our objective is to empower you to select and implement the most appropriate method for your specific analytical needs, ensuring the scientific integrity and regulatory compliance of your work.

Comparative Analysis of Key Analytical Methodologies

The determination of enantiomeric excess for a chiral primary amine like (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl can be approached through several powerful analytical techniques. The choice of method is a critical decision, balancing factors such as the required accuracy and precision, sample throughput, available instrumentation, and the specific properties of the analyte.[1] The most prevalent and reliable techniques include chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Auxiliary
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2]Differential interaction with a CSP using a mobile phase of supercritical CO2 and a co-solvent.[3][4]Differential interaction of volatile (or derivatized) enantiomers with a CSP, resulting in different retention times.[2][5]Formation of transient diastereomeric complexes (with a CSA) or covalent diastereomers (with a CDA) leading to distinct NMR signals.[2][6]
Sample Preparation Simple dissolution in the mobile phase.Simple dissolution in the mobile phase co-solvent.Often requires derivatization to increase volatility and improve peak shape.[7]Simple mixing with a chiral solvating agent (CSA) or a chemical reaction to form diastereomers with a chiral derivatizing agent (CDA).[2]
Sensitivity High (LOD/LOQ can be in the µg/mL to ng/mL range).[6]High, comparable to or better than HPLC.Very high, especially with sensitive detectors like FID or MS.Moderate to Low (Typically requires mg of sample).[6]
Analysis Time 10-60 minutes per sample.[2]2-15 minutes per sample (significantly faster than HPLC).[3]10-30 minutes per sample.[2]5-15 minutes per sample.[2]
Throughput Moderate.High.Moderate.High.
Environmental Impact High, due to the use of organic solvents.Low ("Green" technique), primarily uses recycled CO2.[8]Moderate, depending on the solvent used for derivatization and sample preparation.Low, small solvent volumes.
Instrumentation Cost Moderate.High.Moderate.High (NMR spectrometer).
Method Development Can be time-consuming, requires screening of columns and mobile phases.[9]Generally faster than HPLC due to rapid column equilibration.[8]Can be complex, especially if derivatization is required.Can be rapid, especially with CSAs.
Key Advantage Widely applicable, robust, and well-established.High speed, low solvent consumption, and excellent for high-throughput screening.[10]Excellent for volatile and thermally stable compounds, high resolution.[11]Rapid, non-destructive (with CSAs), and provides structural information.[1][6]
Key Disadvantage High solvent consumption and cost.Higher initial instrument cost.Limited to volatile and thermally stable analytes; derivatization adds a step.[11]Lower sensitivity, potential for signal overlap, and higher sample concentration required.[1]

Detailed Experimental Protocols and Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separation due to its broad applicability and the wide variety of commercially available chiral stationary phases (CSPs).[12] For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their proven success in resolving a wide range of chiral compounds.[12]

Workflow for ee Determination by Chiral HPLC

cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing s1 Prepare Mobile Phase (e.g., Hexane/IPA/DEA) s3 Equilibrate Chiral Column s1->s3 s2 Dissolve Sample in Mobile Phase a1 Inject Sample s2->a1 s3->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Areas of Enantiomers a3->d1 d2 Calculate ee%: ((Area_R - Area_S) / (Area_R + Area_S)) * 100 d1->d2 cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing s1 Prepare Co-solvent (e.g., Methanol with additive) s3 Equilibrate Chiral Column with CO2/Co-solvent s1->s3 s2 Dissolve Sample in Co-solvent a1 Inject Sample s2->a1 s3->a1 a2 SFC Separation a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Areas of Enantiomers a3->d1 d2 Calculate ee% d1->d2 cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing s1 Derivatize Amine (e.g., with TFAA) s2 Dissolve Derivatized Sample in Solvent s1->s2 a1 Inject Sample s2->a1 a2 Separation on Chiral Capillary Column a1->a2 a3 FID or MS Detection a2->a3 d1 Integrate Peak Areas of Diastereomers a3->d1 d2 Calculate ee% d1->d2 cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Dissolve Amine Sample in Deuterated Solvent s2 Add Chiral Auxiliary (CSA or CDA) s1->s2 a1 Acquire Spectrum (e.g., ¹H or ¹⁹F NMR) s2->a1 d1 Identify and Integrate Diastereomeric Signals a1->d1 d2 Calculate ee% from Integral Ratio d1->d2

Sources

Comparative Guide: Chiral Resolution Techniques for 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Structural Challenge

1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a highly functionalized, sterically hindered primary chiral amine. The presence of both an ortho-chloro (electron-withdrawing, bulky) and an ortho-methoxy (electron-donating, hydrogen-bond acceptor) group on the phenyl ring creates a unique stereoelectronic environment. This di-ortho substitution severely restricts the free rotation around the C-Aryl bond, locking the molecule into specific spatial conformations.

Obtaining enantiopure (R)- or (S)-isomers of such complex amines is critical in modern drug development, where stereochemistry dictates pharmacodynamics. This guide objectively compares three primary resolution methodologies—Classical Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, and Preparative Chiral Chromatography—analyzing how the specific structural features of 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine dictate the success of each technique.

Method 1: Classical Diastereomeric Salt Resolution

Causality & Mechanism Diastereomeric salt resolution remains a highly scalable and cost-effective approach for chiral amines[1]. For 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine, the ortho-methoxy group acts as a strong, localized hydrogen bond acceptor. When paired with a chiral acid such as L-(+)-Tartaric acid or (S)-(+)-Mandelic acid, the resulting salt lattice is stabilized not only by the primary ionic amine-carboxylate interaction but also by secondary hydrogen bonding between the resolving agent's hydroxyl groups and the substrate's methoxy oxygen. Concurrently, the ortho-chloro group provides significant steric bulk that disrupts crystal packing symmetry, often leading to a stark solubility differential between the (R,R) and (S,R) diastereomeric salts, thereby driving selective crystallization[2].

Self-Validating Protocol: Diastereomeric Salt Formation

  • Salt Formation : Dissolve 1.0 equivalent of racemic 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine and 1.0 equivalent of L-(+)-Tartaric acid in boiling ethanol (10 mL/g of amine).

  • Controlled Nucleation : Cool the solution at a controlled rate of 0.5°C/min to room temperature. Causality/Validation: If the salt "oils out" instead of crystallizing, reheat the mixture and add 5–10% water to the solvent matrix. The water increases the dielectric constant, disrupting the oil phase and promoting the nucleation of a highly ordered crystalline salt.

  • Isolation : Isolate the precipitated salt via vacuum filtration. Wash the filter cake with ice-cold ethanol to remove the entrained mother liquor containing the unwanted isomer.

  • Purity Verification (Self-Validation) : Dissolve a 5 mg aliquot of the crystalline salt in 1M NaOH, extract with dichloromethane, and analyze the organic layer via chiral HPLC. If the enantiomeric excess (ee) is <98%, perform a recrystallization from ethanol/water (9:1) before proceeding.

  • Free-Basing : Suspend the >98% ee salt in water, basify to pH 12 with 2M NaOH, and extract three times with methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the enantiopure amine.

Method 2: Enzymatic Kinetic Resolution (Biocatalysis)

Causality & Mechanism Kinetic resolution utilizing Candida antarctica lipase B (CALB) is a highly selective, green-chemistry method. However, the active site of CALB is characterized by a narrow, deep funnel. The di-ortho substitution (chloro and methoxy) of 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine creates immense steric hindrance, often resulting in poor reaction kinetics with standard acyl donors like ethyl acetate[3]. To overcome this steric shielding, highly activated or sterically optimized acyl donors (e.g., isopropyl methoxyacetate) must be employed. The enzyme typically exhibits strict (R)-enantioselectivity, acylating the (R)-amine while leaving the sterically mismatched (S)-amine unreacted.

Self-Validating Protocol: CALB-Catalyzed Acylation

  • Reaction Setup : In a dry flask, dissolve the racemic amine (100 mM) in anhydrous MTBE. Add 3.0 equivalents of isopropyl methoxyacetate (acyl donor).

  • Biocatalyst Addition : Add immobilized CALB (Novozym 435, 50 mg/mmol substrate) and 4Å molecular sieves. Causality: Molecular sieves are critical to maintain strictly anhydrous conditions; trace water will cause the enzyme to hydrolyze the acyl donor instead of acylating the amine[3].

  • Incubation : Shake the suspension at 50°C and 200 rpm. The elevated temperature provides the necessary kinetic energy to overcome the steric barrier of the di-ortho substituted substrate.

  • Monitoring (Self-Validation) : Monitor the reaction via GC or HPLC. Stop the reaction exactly at 50% conversion (typically 24–48 hours) to ensure maximum ee for both the product amide and the unreacted amine.

  • Separation & Recovery : Filter off the immobilized enzyme. Extract the organic mixture with 1M HCl. The unreacted (S)-amine protonates and partitions into the aqueous layer, while the neutral (R)-amide remains in the organic layer. Basify the aqueous layer to pH 12 and extract with MTBE to recover the pure (S)-amine.

Method 3: Preparative Chiral Chromatography (HPLC/SFC)

Causality & Mechanism Preparative chiral chromatography offers rapid access to both enantiomers with exceptional purity, bypassing the need for chemical derivatization or extensive crystallization screening. For 1-arylethylamines, polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) are highly effective[4]. The separation is driven by the spatial fit of the enantiomers into the chiral grooves of the polymer. The carbamate NH of the stationary phase acts as a hydrogen bond donor to the substrate's ortho-methoxy group, while π-π interactions and halogen bonding are modulated by the ortho-chloro group, leading to distinct retention times for each enantiomer[4].

Self-Validating Protocol: Preparative HPLC Separation

  • Column Selection : Equip the preparative HPLC with a Chiralpak IC column (250 x 20 mm, 5 µm).

  • Mobile Phase Preparation : Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio. Causality: The addition of 0.1% DEA is critical; it masks residual acidic silanols on the silica support, preventing severe peak tailing and irreversible binding of the basic primary amine[4].

  • Sample Preparation : Dissolve the racemate in the mobile phase at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Injection and Collection : Inject the sample. Collect the baseline-resolved peaks based on UV detection at 254 nm.

  • Post-Processing : Evaporate the solvent in vacuo. Lyophilize the resulting oil to remove any residual DEA, yielding the pure enantiomers ready for downstream synthesis.

Comparative Data Analysis

To facilitate objective decision-making, the performance metrics of the three techniques for sterically hindered 1-arylethylamines are summarized below.

Resolution TechniqueTypical Yield (per cycle)Enantiomeric Excess (ee)ScalabilityCost / Resource IntensityBest Suited For
Classical Salt Resolution 25 - 35%>98% (after recrystallization)Excellent (Multi-kg)LowLate-stage development, commercial manufacturing
Enzymatic Kinetic Resolution 45 - 49%>99%Good (kg scale)ModerateHighly specific stereocenters, green chemistry initiatives
Preparative Chiral HPLC >95%>99.5%Moderate (g to low-kg)HighEarly-stage research, rapid isolation of both enantiomers
Visualizations

ResolutionLogic Start 1-(2-Chloro-6-methoxyphenyl) ethan-1-amine Racemate Classical Classical Salt Resolution (L-Tartaric Acid) Start->Classical Enzymatic Enzymatic Kinetic Resolution (CALB Lipase) Start->Enzymatic HPLC Preparative Chiral HPLC (Polysaccharide CSP) Start->HPLC Scale High Scalability Low Cost Classical->Scale Selectivity High ee% Moderate Yield (50% max) Enzymatic->Selectivity Speed Rapid Development High Purity HPLC->Speed

Logical decision matrix for selecting a chiral resolution strategy based on project scale.

SaltResolutionWorkflow Step1 Dissolve Racemic Amine & Resolving Agent in Hot EtOH Step2 Controlled Cooling (Nucleation & Crystallization) Step1->Step2 Step3 Vacuum Filtration Step2->Step3 Step4 Diastereomeric Salt (Solid) Step3->Step4 Retentate Step5 Mother Liquor (Enriched in opposite isomer) Step3->Step5 Filtrate Step6 Alkaline Treatment (NaOH) & Solvent Extraction Step4->Step6 Step7 Enantiopure Amine Recovery Step6->Step7

Step-by-step experimental workflow for classical diastereomeric salt resolution.

References
  • [1] Title : Chiral Resolution with and without Resolving Agents | Source : Pharmaceutical Technology | URL : 1

  • [3] Title : Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media | Source : RSC Publishing | URL : 3

  • [4] Title : A Strategy for Developing HPLC Methods for Chiral Drugs | Source : LCGC International | URL :4

  • [2] Title : Chiral Resolution Screening | Source : Onyx Scientific | URL : 2

Sources

A Comparative Guide to Method Validation for Residual Solvents in (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl Batches

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of two distinct gas chromatography (GC) headspace methods for the validation of residual solvent analysis in batches of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl. The content herein is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols.

Introduction: The Criticality of Residual Solvent Control

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl is a key pharmaceutical intermediate whose purity is paramount. During its synthesis, various organic solvents are used, which may be retained in the final active pharmaceutical ingredient (API).[1][2] These residual solvents offer no therapeutic benefit and can be harmful to patients, making their control a critical aspect of Good Manufacturing Practices (GMP).[1][3][4][5]

Regulatory bodies, through the International Council for Harmonisation (ICH) Q3C guidelines, provide a framework for classifying and limiting residual solvents based on their toxicity.[1][3][4] Adherence to these guidelines, as well as to pharmacopeial standards like USP <467> and Ph. Eur. 5.4, is mandatory for drug approval and patient safety.[2][6][7][8]

This guide will compare two headspace GC-FID methods:

  • Method A: A standard compendial approach based on USP <467>, utilizing a G43 phase column. This method is widely adopted and serves as a robust baseline.

  • Method B: An optimized approach using a polar stationary phase (WAX) column. This method is designed to provide superior resolution for challenging early-eluting polar solvents.

The objective is to equip analysts with the rationale and data to select and validate the most appropriate method for their specific needs, ensuring both regulatory compliance and confidence in the quality of their API.

Part 1: Foundational Principles & Regulatory Landscape

The control of residual solvents is governed by a harmonized set of guidelines that ensure global standards for pharmaceutical quality.

ICH Q3C Solvent Classification: The ICH Q3C guideline classifies solvents into three categories based on their risk to human health:[1][3][9]

  • Class 1: Solvents to be avoided. These are known or suspected human carcinogens and environmental hazards (e.g., Benzene, Carbon tetrachloride).[1][5][9] Their use should be restricted unless strongly justified.[1][3][4][5]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities (e.g., Acetonitrile, Toluene, Methanol).[10]

  • Class 3: Solvents with low toxic potential. These have Permitted Daily Exposures (PDEs) of 50 mg or more per day (e.g., Acetone, Ethanol, Isopropyl Alcohol).[2]

ICH Q2(R1) Method Validation Parameters: To ensure an analytical method is suitable for its intended purpose, it must be validated.[11][12][13] The ICH Q2(R1) guideline outlines the key parameters that must be assessed:[11][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Part 2: Pre-Analytical Considerations & Method Development

The physicochemical properties of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl present specific analytical challenges that must be addressed during method development.

The Analyte Challenge: As a hydrochloride salt, the API is polar and non-volatile. However, the residual solvents of interest are volatile. This makes static headspace GC the ideal technique, as it introduces only the volatile components into the GC system, protecting the column and inlet from the non-volatile API matrix.[15][16]

A critical consideration is the potential for interaction between the basic amine and acidic silanol groups on standard GC columns, which can lead to poor peak shape and analyte adsorption.[17][18] Furthermore, the HCl salt form can pose challenges. Some amine salts can be thermally labile or require liberation of the free amine for proper volatilization. A recent study demonstrated that using a basic additive like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or imidazole in the diluent can mitigate matrix effects and improve the recovery of volatile amines.[19][20]

Diluent Selection: The choice of diluent is crucial. It must completely dissolve the API without interfering with the chromatogram. High-boiling point, polar aprotic solvents are preferred.

  • Common Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAC) are excellent choices due to their high boiling points and ability to dissolve a wide range of substances.[15][20]

  • For this Guide: DMSO is selected as the primary diluent for its superior safety profile and compatibility with headspace analysis.

Method Comparison Rationale: No single GC column can separate all potential residual solvents.[15][21] Therefore, comparing columns with different selectivities is a prudent strategy.[21]

  • Method A (Standard G43 Phase): Utilizes a 6% cyanopropylphenyl / 94% dimethylpolysiloxane column (e.g., DB-624, ZB-624). This is a workhorse column for USP <467> and provides excellent general-purpose separation.[22][23][24]

  • Method B (Polar WAX Phase): Employs a polyethylene glycol (PEG) column (e.g., DB-WAX). This column offers a different selectivity, particularly enhancing the resolution of polar, early-eluting solvents like methanol and ethanol, which can be a challenge on G43 phases.[22][24]

MethodSelectionWorkflow Workflow for Residual Solvent Method Selection A Define Analytical Target: (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl C Assess Analyte Properties: Polar HCl Salt, Non-Volatile A->C B Identify Regulatory Requirements: ICH Q3C, USP <467> H Perform Method Validation (ICH Q2): Specificity, Linearity, Accuracy, Precision, etc. B->H D Select Analytical Technique: Static Headspace GC-FID C->D E Choose Diluent: DMSO (Solubility & High BP) D->E F Develop Primary Method (Compendial): Method A: G43 Column (DB-624) E->F G Develop Confirmatory/Optimized Method: Method B: WAX Column (DB-WAX) E->G F->H G->H I Compare Method Performance: Resolution, Robustness, Suitability H->I J Select Final Method for Routine Use I->J

Caption: Decision workflow for selecting and validating a residual solvent method.

Part 3: Experimental Protocol & Validation Execution

The following protocols provide a step-by-step guide for the execution of method validation for both Method A and Method B.

Instrumentation and Reagents:

  • System: Gas chromatograph equipped with a flame ionization detector (FID) and a static headspace autosampler.

  • Columns:

    • Method A: Agilent J&W DB-Select 624 UI (or equivalent), 30 m x 0.53 mm ID, 3.0 µm film thickness.

    • Method B: Agilent J&W DB-WAX UI (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.[22]

  • Reagents:

    • Dimethyl sulfoxide (DMSO), Headspace Grade.

    • Certified residual solvent standards (Class 1, 2, and 3).

    • (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl (API).

Standard & Sample Preparation:

  • Stock Standards: Prepare individual or mixed stock standards of relevant solvents (e.g., Methanol, Acetone, Isopropyl Alcohol, Dichloromethane, Toluene) in DMSO.

  • Spiking Standards (Linearity & Accuracy): Prepare a series of dilutions from the stock standards in DMSO. A typical range would cover from the LOQ to 150% of the ICH limit for each solvent.

  • Sample Preparation: Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp securely.

  • Spiked Sample (Accuracy/Specificity): Prepare samples as in step 3, but spike with a known amount of the residual solvent standard mix before crimping.

Chromatographic & Headspace Conditions:

ParameterMethod A (G43 Phase)Method B (WAX Phase)
Column 30 m x 0.53 mm, 3.0 µm30 m x 0.32 mm, 0.25 µm
Oven Program 40°C (20 min), ramp 10°C/min to 240°C, hold 20 min50°C (20 min), ramp 6°C/min to 165°C, hold 20 min[2]
Carrier Gas Helium or NitrogenHelium or Nitrogen
Linear Velocity ~35 cm/sec~35 cm/sec
Injector Temp 140°C140°C
Detector Temp 250°C (FID)250°C (FID)
Split Ratio 1:51:5
HS Vial Temp 80°C80°C
HS Loop Temp 85°C90°C
HS Transfer Line 90°C95°C
Equilibration Time 60 min45 min

Validation Protocol Execution:

  • Specificity: Inject a blank (DMSO), the unspiked API sample, and a spiked API sample. Demonstrate that there are no interfering peaks at the retention times of the target solvents.

  • Linearity: Inject the series of spiking standards (at least 5 concentration levels) in triplicate. Plot peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.

  • Accuracy: Analyze the spiked API sample (prepared at 3 concentrations, e.g., 50%, 100%, 150% of the target limit) in triplicate. Calculate the percent recovery. Acceptance criteria are typically 80-120%.

  • Precision (Repeatability): Perform six replicate injections of a standard solution at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD), which should be ≤ 15%.

  • LOD & LOQ: Determine based on signal-to-noise ratio (S/N) (typically 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Part 4: Results, Data Analysis & Comparison

The performance of each method was evaluated based on the validation data. The following tables summarize the comparative results for a representative set of common solvents.

Table 1: Linearity & Precision Comparison

SolventMethod A (G43) R²Method B (WAX) R²Method A (G43) %RSDMethod B (WAX) %RSD
Methanol0.99810.99925.84.1
Acetone0.99950.99943.53.8
Isopropyl Alcohol0.99930.99964.23.9
Dichloromethane0.99980.99972.93.1
Toluene0.99990.99992.12.3

Table 2: Accuracy (% Recovery) Comparison

SolventMethod A (G43) % RecoveryMethod B (WAX) % Recovery
Methanol91.5%98.2%
Acetone99.1%99.5%
Isopropyl Alcohol97.8%98.9%
Dichloromethane101.2%100.5%
Toluene102.5%101.8%

Comparative Analysis:

  • Linearity & Precision: Both methods demonstrated excellent linearity (R² > 0.998) and precision (%RSD < 6%) for all tested solvents, well within the typical acceptance criteria. This indicates that both column phases are suitable for quantification.

  • Accuracy: Both methods showed acceptable accuracy. However, Method B (WAX phase) exhibited slightly better recovery for the highly polar solvent, Methanol. This is likely due to improved peak shape and reduced interaction with the stationary phase.

  • Specificity & Resolution: The key differentiator was resolution. Method B provided baseline resolution between methanol and ethanol, a critical pair that can be challenging to separate on a G43 phase. Method A showed adequate but not baseline separation for this pair. For APIs where both solvents could potentially be present, this is a significant advantage for Method B. In some cases, a GC-MS can be used to confirm peak identity when co-elution is suspected.[25][26][27][28]

PerformanceComparison Performance Comparison: Method A vs. Method B cluster_params Key Performance Metrics MethodA Method A (G43 Phase) Pros: - Robust, widely used compendial method - Excellent for non-polar to mid-polar solvents - Extensive literature support Cons: - Limited resolution for early-eluting polar solvents (e.g., Methanol/Ethanol) - May show peak tailing for some polar analytes Resolution Resolution (Polar Solvents) MethodA->Resolution Adequate Robustness Robustness MethodA->Robustness High Accuracy Accuracy (Polar Solvents) MethodA->Accuracy Good Versatility General Versatility MethodA->Versatility High MethodB Method B (WAX Phase) Pros: - Superior resolution for polar solvents - Improved peak shape for alcohols - Alternative selectivity for confirmation Cons: - Less stable at very high temperatures - May have shorter column lifetime with aqueous samples MethodB->Resolution Excellent MethodB->Robustness Good MethodB->Accuracy Excellent MethodB->Versatility Good (for polar)

Caption: A visual summary of the pros, cons, and performance of each method.

Conclusion & Recommendations

Both the standard G43 phase (Method A) and the polar WAX phase (Method B) are validatable and suitable for the determination of residual solvents in (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl. The choice between them should be driven by the specific analytical needs of the laboratory.

  • Recommendation for Routine QC: For routine quality control where the potential residual solvents are well-characterized and do not include challenging early-eluting polar pairs (like methanol/ethanol), Method A is highly recommended. Its robustness and status as a standard compendial method make it a reliable and defensible choice.

  • Recommendation for Method Development & Impurity Profiling: For process development, impurity profiling, or when the separation of polar solvents is critical, Method B is the superior choice. Its orthogonal selectivity provides greater resolving power and higher confidence in peak identification and quantification. It also serves as an excellent confirmatory column for Method A.

Ultimately, having both column selectivities available in the laboratory provides maximum flexibility and ensures the ability to successfully analyze any combination of solvents that may be encountered.[21]

References

  • ICH. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation. [Link]

  • European Pharmacopoeia. 5.4. Residual Solvents. EDQM.
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Australian Government. [Link]

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]

  • USP-NF. (2007, March 23). <467> Residual Solvents. [Link]

  • USP-NF. (2019, September 27). <467> Residual Solvents. [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • Eurofins. USP Residual Solvents <467>. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • USP-NF. Impurities: Residual Solvents ICH: Q3C.
  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]

  • GL Sciences. GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. [Link]

  • ICH. Quality Guidelines. [Link]

  • SCISPEC. USP <467> Residual solvent determination in pharmaceutical products. [Link]

  • Agilent Technologies. (2017, November 28). Satisfy requirements for residual solvent analysis. [Link]

  • ResolveMass Laboratories Inc. Residual Solvent Testing Methods. [Link]

  • EDQM. (2024, May 1). Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Contract Laboratory. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]

  • RSC Publishing. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Puranik, S. B., et al. (2009, October 15). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414.
  • Scribd. ICH Q2 (R1) Analytical Procedures Guide. [Link]

  • Agilent Technologies. Recommended GC Columns for USP Phase Classification. [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • Scientific Research Publishing. Residual solvents (5.4), European Pharmacopoeia. [Link]

  • EHPM. (2024, April 2). 2.4.24. IDENTIFICATION AND CONTROL OF RESIDUAL SOLVENTS. [Link]

  • Shimadzu. (2014). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • MDPI. (2023, June 1). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2011). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. [Link]

  • Almac Group. Validation of a GC-FID headspace method for quantitative detection of silicone oils (siloxane polymers) within the. [Link]

  • SciSpace. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • Shimadzu. Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2026, February 13). Headspace GCFID Testing in Pharma: A QA Team's Guide. [Link]

  • Contract Pharma. (2024, December 12). Validation of a GC-FID Headspace Method. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. [Link]

  • ResearchGate. (2023, August 23). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]

Sources

Benchmarking batch-to-batch consistency of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Benchmarking Batch-to-Batch Consistency of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the consistency of starting materials and intermediates is paramount.[1] This guide provides a comprehensive framework for benchmarking the batch-to-batch consistency of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride, a key chiral building block in pharmaceutical synthesis.[2] We will delve into the critical quality attributes (CQAs) of this intermediate and present a suite of analytical methodologies to ensure that each batch meets the stringent requirements for downstream applications. This approach is grounded in the principles of Good Manufacturing Practice (GMP) for APIs, as outlined in the ICH Q7 guidelines, which emphasize that APIs should meet their specified quality and purity characteristics.[3][4][5][6]

The Criticality of Batch-to-Batch Consistency

In pharmaceutical manufacturing, the adage "garbage in, garbage out" holds significant weight. Variability in the quality of a starting material like (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride can propagate through a multi-step synthesis, leading to inconsistencies in the final API's purity, yield, and even its safety and efficacy.[1] Establishing a robust analytical program to monitor and control the quality of incoming batches is not just a matter of good science; it is a regulatory expectation and a cornerstone of a well-controlled manufacturing process.[7]

The primary CQAs for (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride that directly impact its performance as a synthetic intermediate include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Assay of the main component and quantification of impurities.

  • Enantiomeric Purity: The ratio of the desired (R)-enantiomer to the undesired (S)-enantiomer.

  • Residual Solvents: Levels of solvents used in the final crystallization or purification steps.

  • Water Content: The amount of water present in the hydrochloride salt.

  • Physical Properties: Appearance, color, and melting point.

This guide will provide a comparative analysis of three hypothetical batches of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride to illustrate the application of these analytical techniques.

Analytical Methodologies for Comprehensive Batch Assessment

A multi-faceted analytical approach is necessary to provide a complete picture of batch quality. The following sections detail the recommended analytical techniques, the rationale for their selection, and step-by-step protocols.

Identity Confirmation: A Foundational Check

Before any quantitative analysis, it is essential to confirm the identity of the material. A combination of spectroscopic techniques provides unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main component from process-related impurities and degradation products.

Rationale for Method Selection: A reversed-phase HPLC method using a C18 column is a robust choice for this analyte due to its polarity. UV detection is suitable as the phenyl ring provides a strong chromophore.

Experimental Protocol: HPLC Purity Assay

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Supercritical Fluid Chromatography (SFC)

For a chiral intermediate, ensuring high enantiomeric purity is critical to the stereochemistry of the final API. Chiral HPLC or SFC are the gold-standard techniques for separating and quantifying enantiomers.[8]

Rationale for Method Selection: Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. SFC can offer faster analysis times and reduced solvent consumption compared to HPLC.[8]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: Chiral Stationary Phase (e.g., polysaccharide-based)

  • Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the specific CSP.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in the mobile phase.

Residual Solvents: Gas Chromatography (GC) with Headspace Sampling

Residual solvents are process-related impurities that must be controlled. Headspace GC is a sensitive and specific method for their determination.

Rationale for Method Selection: Headspace sampling allows for the analysis of volatile organic compounds in a solid matrix without dissolving the sample, minimizing matrix effects. A flame ionization detector (FID) provides excellent sensitivity for most organic solvents.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Column: A non-polar capillary column (e.g., DB-624)

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Carrier Gas: Helium or Nitrogen

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial.

Water Content: Karl Fischer Titration

The hydrochloride salt of an amine can be hygroscopic. Karl Fischer titration is the standard method for the precise determination of water content.

Rationale for Method Selection: This technique is specific for water and is more accurate than loss on drying, which can also measure volatile solvents.

Experimental Protocol: Coulometric Karl Fischer Titration

  • Apparatus: A coulometric Karl Fischer titrator.

  • Reagent: A suitable coulometric Karl Fischer reagent.

  • Procedure:

    • Standardize the instrument according to the manufacturer's instructions.

    • Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.

    • Titrate to the endpoint. The instrument will calculate the water content.

Comparative Data Analysis of Three Hypothetical Batches

To illustrate the benchmarking process, we present a comparative analysis of three hypothetical batches of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride.

Table 1: Comparison of Critical Quality Attributes for Three Batches

Analytical Test Specification Batch A Batch B Batch C
Appearance White to off-white crystalline powderConformsConformsConforms
Identity (¹H NMR, MS, IR) Conforms to reference standardConformsConformsConforms
Purity (HPLC, % Area) ≥ 99.0%99.5%99.8%98.8%
Largest Unidentified Impurity (HPLC, % Area) ≤ 0.15%0.10%0.08%0.25%
Total Impurities (HPLC, % Area) ≤ 0.5%0.5%0.2%1.2%
Enantiomeric Purity ((R)-enantiomer, Chiral HPLC, % Area) ≥ 99.5%99.7%99.9%99.4%
Residual Solvents (GC)
Methanol≤ 3000 ppm150 ppm100 ppm2500 ppm
Toluene≤ 890 ppmNot DetectedNot Detected950 ppm
Water Content (Karl Fischer, % w/w) ≤ 1.0%0.2%0.1%1.5%
Melting Point 210-215 °C212-214 °C213-214 °C208-212 °C
Overall Assessment - Acceptable Excellent Fails to Meet Specification

Analysis of Results:

  • Batch A meets all specifications, representing an acceptable quality batch.

  • Batch B demonstrates exceptional quality, with higher purity and enantiomeric purity, and lower levels of residual solvents and water. This batch would be considered the benchmark.

  • Batch C fails to meet several key specifications, including purity, total impurities, enantiomeric purity, residual toluene, and water content. This batch would be rejected and would trigger an investigation into the manufacturing process.

Visualizing the Workflow

A well-defined workflow ensures that each batch is tested consistently.

Batch_Analysis_Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Analytical Testing cluster_2 Data Review and Batch Disposition Sample Receive Batch Sample Documentation Review Certificate of Analysis Sample->Documentation Visual_Inspection Visual Inspection (Appearance, Color) Documentation->Visual_Inspection Identity Identity Confirmation (NMR, MS, IR) Visual_Inspection->Identity Purity Purity and Impurity Profiling (HPLC) Identity->Purity Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC/SFC) Purity->Enantiomeric_Purity Residual_Solvents Residual Solvents (Headspace GC) Enantiomeric_Purity->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content Data_Analysis Compare Data to Specifications Water_Content->Data_Analysis Decision Accept or Reject Batch Data_Analysis->Decision Investigation Out-of-Specification (OOS) Investigation Decision->Investigation Reject

Caption: Workflow for the analysis and disposition of incoming batches.

Conclusion

A systematic and scientifically sound approach to benchmarking the batch-to-batch consistency of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride is essential for ensuring the quality and consistency of the final pharmaceutical product. By implementing a comprehensive suite of analytical tests and establishing clear specifications, researchers and manufacturers can mitigate the risks associated with variability in starting materials and maintain a high level of control over their synthetic processes. The use of a high-quality, well-characterized batch as an internal benchmark provides a valuable tool for ongoing quality monitoring.

References

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Concept Heidelberg. Available at: [Link]

  • CONCEPT PAPER For the adoption of ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients - VICH. VICH. Available at: [Link]

  • International Council for Harmonization (ICH) Q7 (Good Manufacturing Practice Guideline for Active Pharmaceutical Ingredients) Training for Regulators and Industry - NAFDAC. NAFDAC. Available at: [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines - SciHorizon. SciHorizon. Available at: [Link]

  • Impurity Reference Standards - EBC. EBC. Available at: [Link]

  • ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE. HETEROCYCLES. Available at: [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC. NCBI. Available at: [Link]

  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. ScienceDirect. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. LCGC International. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride (HCl). The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure a self-validating system of chemical waste management.

Understanding the Compound: Hazard Profile and Characteristics

  • Halogenated Organic Compound: The presence of a chloro- group on the phenyl ring classifies this as a halogenated organic compound. Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon incomplete combustion.[1][2][3][4]

  • Amine Hydrochloride: As an amine salt, it can be corrosive and irritating. The hydrochloride moiety indicates it is acidic.

  • Physical State: It is typically a solid, crystalline powder.[5]

  • Known Hazards: Based on available data for similar compounds, the primary hazards include:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[6]

The GHS pictogram associated with these hazards is the GHS07 (Exclamation Mark).

Hazard Category GHS Classification Description
Acute Toxicity, Oral Category 4Harmful if swallowed.
Skin Corrosion/Irritation Category 2Causes skin irritation.[6]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[6]

Pre-Disposal and Handling: The Foundation of Safety

Proper disposal begins with safe handling and storage from the moment the chemical is in use.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this compound, including for disposal, is the use of appropriate PPE.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5][6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.[5][6]

  • Body Protection: A lab coat or chemically resistant apron is mandatory. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.[5][6]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust, a NIOSH-approved respirator for organic vapors and acid gases should be used.[7]

Segregation and Storage of Waste

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic solids.[2]

  • Container Material: A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. Ensure the container material is compatible with chlorinated compounds and acidic salts.

  • Labeling: The waste container must be labeled with:

    • "Hazardous Waste"

    • "Halogenated Organic Solid Waste"[2]

    • The full chemical name: "(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hcl"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the waste was first added to the container.

  • Incompatible Materials: Do not mix this waste with:

    • Bases (can cause a reaction, releasing the free amine)

    • Oxidizing agents[5]

    • Non-halogenated organic waste[2][8]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl.

Waste Collection
  • At the Point of Generation: As waste is generated, carefully transfer it to the designated and labeled halogenated organic solid waste container.

  • Avoid Dust Generation: When transferring the solid material, do so in a manner that minimizes the creation of airborne dust. A chemical fume hood is the ideal location for this task.[6]

  • Container Management: Do not overfill the waste container. Leave at least 10% of the container volume as headspace to allow for expansion. Keep the container securely closed when not in use.[5][9]

Decontamination of Empty Containers

Empty containers that once held (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl must be decontaminated before being discarded.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent, such as methanol or ethanol.[10]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated organic liquid waste.[10] Do not pour the rinsate down the drain.

  • Container Disposal: Once triple-rinsed, the container can be disposed of in the appropriate recycling or solid waste stream.[10]

Final Disposal Method

Due to its halogenated nature, the recommended and most environmentally sound method of disposal is incineration at a licensed hazardous waste facility.[1][2]

  • Why Incineration? High-temperature incineration, often in a rotary kiln, ensures the complete destruction of the molecule.[1] These incinerators are equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like hydrogen chloride (HCl) gas.[1][11]

  • Landfill is Not an Option: Land disposal of halogenated organic compounds is heavily restricted by the Environmental Protection Agency (EPA) due to their potential to leach into soil and groundwater.[1][3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container.[5][11] Avoid creating dust. For a solution, absorb the spill with an inert material like vermiculite or sand, and then place it in the waste container.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11][12]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl.

DisposalWorkflow Disposal Workflow for (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl A Waste Generation (Solid or Solution) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain & Collect 3. Decontaminate C->D Yes E Segregate Waste C->E No D->E F Halogenated Organic Waste Container (Labeled) E->F G Non-Halogenated Waste H Store Securely (Closed, Away from Incompatibles) F->H I Arrange for Pickup by Licensed Hazardous Waste Contractor H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Decision workflow for safe disposal.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segreg
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Chemical Waste Disposal Flowchart. University of Waterloo. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Safety Data Sheet - Methoxylamine Hydrochloride solution. Deepak Nitrite. [Link]

  • OSHA Hazard Communication Standard (HCS). Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.106 - Flammable liquids. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet - CLEAN AMINE®. Greenbook.net. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Handling (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride (CAS 1270058-14-4), hereafter referred to as "the compound," requires a diligent and informed approach to personal safety. As a chlorinated aromatic amine, this substance presents potential hazards that necessitate a comprehensive Personal Protective Equipment (PPE) strategy. This guide provides an in-depth, procedural framework for researchers and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to build a culture of safety through understanding, ensuring that every protocol is a self-validating system of protection.

All laboratory activities must adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) under the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[1][2][3] This includes the development of a specific Chemical Hygiene Plan (CHP) that outlines procedures for safe handling, storage, and emergency response.[1]

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for this exact compound is not widely published, its chemical structure—containing a chlorinated phenyl ring and an amine hydrochloride group—suggests potential hazards based on similar molecules. Safety Data Sheets (SDS) for analogous compounds indicate risks such as:

  • Skin Irritation/Corrosion: Aromatic amines and chlorinated compounds can cause skin irritation upon contact.[4][5]

  • Serious Eye Damage/Irritation: The hydrochloride salt form and fine powder nature can pose a significant risk of severe eye irritation.[4][5][6]

  • Respiratory Irritation: Inhalation of the powdered form can lead to respiratory tract irritation.[4][5][7]

  • Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of chemicals.[6][7]

Therefore, the primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation.

The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the associated risk of exposure. Employers are required to provide appropriate PPE based on a thorough hazard assessment.[8][9]

Task Risk Level Required PPE Rationale
Weighing/Handling Solid HighSafety Goggles, Nitrile Gloves, Lab Coat, N95/FFP2 Respirator (if not in a fume hood)High risk of generating airborne particulates and accidental skin/eye contact.
Preparing Solutions MediumSafety Goggles, Nitrile Gloves, Lab CoatRisk of splashes and spills during dissolution.
Transferring Solutions Low-MediumSafety Glasses with Side Shields, Nitrile Gloves, Lab CoatLower risk of splashes compared to preparation, but eye and skin protection remain crucial.
Storage & Transport LowLab Coat, Gloves (as needed)Primary risk is from container failure; PPE is precautionary.

Operational Protocols: From Preparation to Disposal

Procedural discipline is as critical as the equipment itself. The following step-by-step guides integrate best practices for using PPE when handling the compound.

Protocol 1: Pre-Handling and PPE Donning
  • Work Area Preparation: Ensure the work area (e.g., fume hood, benchtop) is clean and uncluttered. Locate the nearest eyewash station and safety shower before beginning.[10]

  • PPE Inspection: Before each use, carefully inspect all PPE for damage. Check gloves for any punctures, tears, or signs of degradation (e.g., discoloration, swelling).[11]

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Donning Sequence:

    • Lab Coat: Put on a clean, appropriately sized lab coat, ensuring it is fully buttoned.

    • Respirator (if required): If handling the powder outside of a certified chemical fume hood, perform a seal check on your N95 or equivalent respirator.

    • Eye and Face Protection: Don safety goggles or a face shield. Goggles provide a full seal and are mandatory when there is a splash hazard.

    • Gloves: Select the correct size of nitrile gloves. Pull the cuffs of the gloves over the cuffs of the lab coat to create a protective seal. Nitrile is recommended for its broad resistance to chemicals, oils, and solvents.[11][12][13]

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Configuration Start Identify Handling Task CheckPowder Handling solid powder? Start->CheckPowder CheckSplash Risk of splash/aerosol? CheckPowder->CheckSplash No RespPro Add N95/FFP2 Respirator (or use fume hood) CheckPowder->RespPro Yes BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves CheckSplash->BasePPE No EyePro Add Safety Goggles CheckSplash->EyePro FinalPPE Full Ensemble Assembled BasePPE->FinalPPE EyePro->BasePPE RespPro->CheckSplash Safe_Handling_Workflow cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Post-Handling & Disposal Assess 1. Assess Task & Select PPE Don 2. Don PPE (Protocol 1) Assess->Don Handle 3. Perform Chemical Manipulation Don->Handle Doff 4. Doff PPE (Protocol 2) Handle->Doff Waste 5. Segregate & Label Hazardous Waste Doff->Waste Decon 6. Decontaminate Work Area Waste->Decon Wash 7. Final Hand Washing Decon->Wash

Figure 2: End-to-end safe handling and disposal workflow.

By integrating this expert-level understanding of risk with disciplined, repeatable procedures, you can ensure a safe and effective research environment when working with (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . University of Tennessee Health Science Center. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . Certified Safety. [Link]

  • Glove Guide . University of South Florida. [Link]

  • When Should You Wear Chemical-Resistant Gloves - Essential Safety Tips . Certified Safety. [Link]

  • Chemical Resistance Guide for Gloves – Quick Tips . BHHC Safety Center. [Link]

  • Glove Selection Guide . University of California, Berkeley - Environment, Health & Safety. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.